GDP--D-annose (disodium)
Description
Significance of Nucleotide Sugars in Biological Processes
Nucleotide sugars are a class of biomolecules essential for life, acting as activated donors of monosaccharides for the biosynthesis of complex carbohydrates and glycoconjugates. nih.govmolecularcloud.org These molecules consist of a nucleoside diphosphate (B83284) linked to a sugar moiety. ontosight.ai This activation by a nucleotide group makes the sugar molecule energetically favorable for transfer in glycosylation reactions.
The functions of nucleotide sugars are diverse and critical:
Glycosylation: They are the fundamental building blocks for glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids. molecularcloud.orgontosight.ai Glycosylation is a crucial post-translational modification that affects protein folding, stability, and function.
Biosynthesis of Polysaccharides: Nucleotide sugars are precursors for the synthesis of structural polysaccharides like cellulose (B213188) in plants and peptidoglycan in bacterial cell walls. They are also involved in the formation of storage polysaccharides.
Cellular Recognition and Signaling: The complex carbohydrate structures built from nucleotide sugars and displayed on cell surfaces are vital for cell-cell recognition, adhesion, and signaling processes. ontosight.ai
Metabolic Intermediates: The pathways for nucleotide sugar biosynthesis are interconnected with central carbon metabolism, playing a role in cellular energy balance. molecularcloud.org
The regulation of nucleotide sugar metabolism is tightly controlled to meet the cell's needs for different glycans and is responsive to various cellular signals. molecularcloud.orgontosight.ai
Overview of GDP-D-Mannose as a Key Sugar Nucleotide
GDP-D-mannose stands out as a particularly important nucleotide sugar due to its role as a precursor for a variety of essential biomolecules. glycodepot.com It is synthesized in the cytosol from mannose-1-phosphate and guanosine (B1672433) triphosphate (GTP). researchgate.net
The primary roles of GDP-D-mannose include:
Protein Glycosylation: It is the direct or indirect donor of mannose residues for both N-linked and O-linked glycosylation of proteins in the endoplasmic reticulum and Golgi apparatus. pnas.orgresearchgate.net Mannose is a major component of these glycan chains. pnas.org
GPI Anchor Synthesis: GDP-D-mannose is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors, which tether many proteins to the cell surface. nih.govnih.gov
Cell Wall Biosynthesis: In plants, GDP-D-mannose is a precursor for the synthesis of cell wall polysaccharides such as glucomannans and galactomannans. pnas.orgpnas.org In bacteria, it is a key intermediate in the synthesis of lipopolysaccharides (LPS). plos.orgnih.gov
Ascorbic Acid (Vitamin C) Biosynthesis in Plants: GDP-D-mannose is a crucial intermediate in the primary pathway for vitamin C synthesis in plants. pnas.orgpnas.org
Precursor for Other Nucleotide Sugars: GDP-D-mannose can be converted into other activated sugars, such as GDP-L-fucose and GDP-L-galactose, which have their own specific roles in glycosylation and cell wall formation. pnas.orgresearchgate.netoup.com
The central position of GDP-D-mannose in these pathways underscores its significance; a deficiency in its synthesis can lead to multiple biochemical defects. pnas.orgpnas.org
Historical Context of GDP-D-Mannose Research
The discovery and characterization of nucleotide sugars began in the mid-20th century, revolutionizing the understanding of carbohydrate metabolism. The specific activity of GDP-D-mannose 3,5-epimerase was first identified in 1967 in the land snail Helix pomatia. nih.gov This discovery was notable as it represented the first known instance of a double epimerization of a nucleotide sugar. nih.gov
Subsequent research in various organisms, including algae and plants, further elucidated the roles of GDP-D-mannose. nih.gov A significant breakthrough in plant biology was the proposal of a new pathway for ascorbic acid biosynthesis in the late 1990s, which identified GDP-D-mannose as a key precursor. pnas.orgpnas.org This was supported by the characterization of the vtc1 mutant of Arabidopsis thaliana, which is deficient in GDP-mannose pyrophosphorylase, the enzyme that produces GDP-D-mannose. pnas.orgpnas.org
In bacteria, research into the biosynthesis of lipopolysaccharides has highlighted the essential role of the GDP-D-mannose pathway. plos.orgnih.gov For instance, studies on Coxiella burnetii, the causative agent of Q fever, have focused on characterizing the enzymes involved in converting GDP-D-mannose into the unusual sugars found in its LPS. plos.orgnih.gov The cloning and characterization of genes encoding enzymes in the GDP-D-mannose pathway from various organisms, including Arabidopsis thaliana and bacteria, have been crucial for understanding its function at a molecular level. pnas.org
Interactive Data Tables
Enzymes in GDP-D-Mannose Metabolism
| Enzyme Name | Function | Organism Example(s) |
| Phosphomannose Isomerase (PMI) | Isomerization of fructose-6-phosphate (B1210287) to mannose-6-phosphate (B13060355). plos.org | Coxiella burnetii, Trypanosoma brucei nih.govplos.org |
| Phosphomannomutase (PMM) | Converts mannose-6-phosphate to mannose-1-phosphate. plos.org | Coxiella burnetii, Arabidopsis thaliana pnas.orgplos.org |
| GDP-mannose Pyrophosphorylase (GMPP) | Catalyzes the formation of GDP-D-mannose from mannose-1-phosphate and GTP. pnas.orgplos.org | Arabidopsis thaliana, Coxiella burnetii pnas.orgplos.org |
| GDP-mannose 4,6-dehydratase (GMD) | First step in the conversion of GDP-D-mannose to GDP-L-fucose. researchgate.netpnas.org | Arabidopsis thaliana, Coxiella burnetii plos.orgpnas.org |
| GDP-D-mannose 3,5-epimerase (GME) | Converts GDP-D-mannose to GDP-L-galactose. oup.comfrontiersin.org | Arabidopsis thaliana, Tomato, Helix pomatia oup.comnih.govfrontiersin.org |
Key Pathways Involving GDP-D-Mannose
| Pathway | Biological Role | Key Product(s) |
| N-linked Glycosylation | Protein folding, stability, and function. pnas.org | Mannosylated glycoproteins pnas.org |
| GPI Anchor Biosynthesis | Anchoring proteins to the cell membrane. nih.gov | GPI-anchored proteins nih.gov |
| Plant Cell Wall Synthesis | Structural integrity of plant cells. pnas.org | Glucomannans, galactomannans, L-fucose containing polymers pnas.orgresearchgate.net |
| Ascorbic Acid (Vitamin C) Biosynthesis | Antioxidant defense in plants. pnas.orgpnas.org | L-ascorbic acid pnas.orgpnas.org |
| Lipopolysaccharide (LPS) Synthesis | Bacterial outer membrane structure and virulence. plos.org | LPS with mannose and derived sugars plos.org |
Structure
2D Structure
Properties
Molecular Formula |
C16H23N5Na2O16P2 |
|---|---|
Molecular Weight |
649.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H2,17,20,28);;/q;2*+1/p-2/t4-,5-,6?,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 |
InChI Key |
NUDAOFDYOMNLEV-BZONDYFRSA-L |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Gdp D Mannose
De Novo Synthesis Pathways
The de novo synthesis of GDP-D-mannose begins with fructose-6-phosphate (B1210287) and proceeds through a series of three enzymatic reactions. plos.orgnih.gov This pathway is fundamental for providing the necessary building blocks for various glycosylation processes. creative-enzymes.com
Conversion from Fructose-6-Phosphate to Mannose-6-Phosphate (B13060355): Role of Phosphomannose Isomerase (PMI)
The initial committed step in the de novo synthesis of GDP-D-mannose is the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate. unam.mxresearchgate.net This reaction is catalyzed by the enzyme Phosphomannose Isomerase (PMI), also known as mannose-6-phosphate isomerase. wikipedia.orgasm.org PMI links the glycolytic pathway to the GDP-mannose biosynthesis pathway. asm.org The enzyme is a metalloenzyme that depends on zinc as a cofactor. wikipedia.org The mechanism involves the conversion of an aldose (mannose) to a ketose (fructose) through a cis-enediol intermediate. wikipedia.org In some bacteria, such as Pseudomonas aeruginosa, PMI activity is part of a bifunctional enzyme that also possesses GDP-D-mannose pyrophosphorylase activity. nih.gov
Mannose-6-Phosphate to Mannose-1-Phosphate Conversion: Role of Phosphomannomutase (PMM)
Following its formation, mannose-6-phosphate is converted to mannose-1-phosphate by the enzyme Phosphomannomutase (PMM). plos.orgnih.gov This isomerization is a crucial step that prepares the mannose moiety for activation with GTP. researchgate.net PMM catalyzes the transfer of the phosphate (B84403) group from the C6 to the C1 position of the mannose sugar. researchgate.net In higher plants, PMM is essential for the synthesis of GDP-mannose, which is a precursor for ascorbic acid biosynthesis and protein N-glycosylation. researchgate.net
Guanosine (B1672433) Triphosphate (GTP)-Dependent Mannose-1-Phosphate Guanylyltransferase Activity: Role of GDP-Mannose Pyrophosphorylase (GMP/GMPase)
The final step in the de novo pathway is the synthesis of GDP-D-mannose from mannose-1-phosphate and guanosine triphosphate (GTP). plos.orgnih.gov This reaction is catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMPP), also referred to as mannose-1-phosphate guanylyltransferase. creative-enzymes.comsmpdb.ca GMPP is a key enzyme that plays a central role in several glycosylation pathways across various organisms. creative-enzymes.com In some organisms, GMPP exists as a complex of two subunits, where one subunit has catalytic activity and the other has a regulatory function. uniprot.orgreactome.org For example, in mammals, the GMPPB subunit possesses the catalytic activity, while the GMPPA subunit mediates allosteric feedback inhibition by GDP-D-mannose. uniprot.orgreactome.org
Salvage Pathways for GDP-D-Mannose Synthesis
In addition to the de novo pathway, cells can synthesize GDP-D-mannose through a salvage pathway. nih.govnih.gov This pathway utilizes extracellular mannose, which is taken up by the cell and phosphorylated to mannose-6-phosphate by hexokinase. nih.govsmpdb.ca From this point, the synthesis follows the last two steps of the de novo pathway, with mannose-6-phosphate being converted to mannose-1-phosphate by PMM, and subsequently to GDP-D-mannose by GMPP. nih.gov Studies in Trypanosoma brucei have shown that under physiological conditions, approximately 80% of GDP-mannose is synthesized via the de novo pathway, while the remaining 20% comes from the salvage pathway. nih.govnih.gov However, the contribution of the salvage pathway can increase significantly when higher concentrations of mannose are available. nih.gov
Regulation of GDP-D-Mannose Biosynthesis
The biosynthesis of GDP-D-mannose is tightly regulated to ensure a balanced supply of this essential nucleotide sugar for cellular processes.
Enzymatic Regulation Mechanisms
The key regulatory point in the GDP-D-mannose biosynthetic pathway is often the final enzyme, GDP-mannose pyrophosphorylase (GMPP). creative-enzymes.com GMPP activity is subject to feedback inhibition by its product, GDP-D-mannose. creative-enzymes.comresearchgate.net This allosteric regulation allows the cell to maintain homeostasis of nucleotide-activated sugars. creative-enzymes.com In some organisms, this feedback inhibition is mediated by a regulatory subunit of the GMPP enzyme complex. uniprot.orgreactome.org For instance, in mammals, the GMPPA subunit binds to GDP-mannose and inhibits the catalytic activity of the GMPPB subunit. reactome.org In Helicobacter pylori, a bifunctional phosphomannose isomerase/GDP-D-mannose pyrophosphorylase is the control point, with the isomerization step being rate-limiting due to feedback inhibition. nih.gov Furthermore, recent research has indicated that the activity of GMPPB can also be regulated by ubiquitination. nih.gov In some pathways that utilize GDP-D-mannose, such as alginate biosynthesis in Pseudomonas aeruginosa, the downstream enzyme GDP-mannose dehydrogenase is the key regulatory enzyme. microbiologyresearch.org
Interactive Data Tables
Table 1: Enzymes of the De Novo GDP-D-Mannose Biosynthesis Pathway
| Enzyme | Abbreviation | Substrate(s) | Product |
| Phosphomannose Isomerase | PMI | Fructose-6-Phosphate | Mannose-6-Phosphate |
| Phosphomannomutase | PMM | Mannose-6-Phosphate | Mannose-1-Phosphate |
| GDP-Mannose Pyrophosphorylase | GMPP/GMPase | Mannose-1-Phosphate, GTP | GDP-D-Mannose, Pyrophosphate |
Table 2: Regulatory Mechanisms of GDP-D-Mannose Biosynthesis
| Regulatory Enzyme | Mechanism | Effector Molecule | Organism Example |
| GDP-Mannose Pyrophosphorylase (GMPP) | Feedback Inhibition | GDP-D-Mannose | Trypanosoma brucei, Mammals creative-enzymes.comreactome.orgresearchgate.net |
| Bifunctional PMI/GMPP | Feedback Inhibition | Not Specified | Helicobacter pylori nih.gov |
| GDP-Mannose Pyrophosphorylase B (GMPPB) | Ubiquitination | Ubiquitin | Mammals nih.gov |
| GDP-Mannose Dehydrogenase (GMD) | Key Regulatory Step | Not Applicable | Pseudomonas aeruginosa (Alginate pathway) microbiologyresearch.org |
Genetic Regulation of Biosynthetic Enzymes
The biosynthesis of Guanosine Diphosphate (B83284) D-mannose (GDP-D-mannose) is a fundamental metabolic pathway, and the expression of the enzymes involved is tightly controlled at the genetic level across different organisms. This regulation ensures that the production of GDP-D-mannose is aligned with the cell's requirements for processes such as glycoprotein (B1211001) synthesis, cell wall construction, and, in plants, ascorbic acid synthesis. The primary enzymes in this pathway—mannose-6-phosphate isomerase, phosphomannomutase, and GDP-D-mannose pyrophosphorylase—are encoded by specific genes whose transcription is modulated by a variety of regulatory factors and mechanisms.
The genes responsible for encoding the key enzymes in the GDP-D-mannose biosynthetic pathway have been identified in a wide range of organisms, from bacteria to plants and humans. The nomenclature of these genes often varies between species.
| Enzyme | Gene(s) | Organism | Reference |
|---|---|---|---|
| Mannose-6-Phosphate Isomerase (PMI) | manA | Escherichia coli | unam.mxwikigenes.org |
| PMI40 | Saccharomyces cerevisiae | nih.gov | |
| Phosphomannomutase (PMM) | algC | Pseudomonas aeruginosa | nih.gov |
| sco3028 (manB) | Streptomyces coelicolor | nih.gov | |
| PMM2 | Human | frontiersin.org | |
| GDP-Mannose Pyrophosphorylase (GMP) | VTC1 | Arabidopsis thaliana | pnas.org |
| mpg1 | Trichoderma reesei | nih.gov | |
| MgGMP | Acerola (Malpighia glabra) | nih.gov | |
| PSA1 (VIG9, MPG1) | Saccharomyces cerevisiae | yeastgenome.org | |
| SsMPG1, SsMPG2 | Sclerotinia sclerotiorum | nih.gov | |
| GMPPA, GMPPB | Human | genecards.orgwikipedia.org |
The regulation of these genes is complex, involving transcription factors, specific promoter elements, and even the three-dimensional structure of chromatin. In Saccharomyces cerevisiae, the deletion of the PMI40 gene, which encodes phosphomannose isomerase, results in reduced growth rates when cells are exposed to high concentrations of mannose. nih.gov This growth inhibition is linked to the accumulation of mannose-6-phosphate, which in turn inhibits phosphoglucose (B3042753) isomerase, a key enzyme in glycolysis. nih.gov This leads to a decreased flux through glycolysis and a corresponding reduction in the expression of genes involved in this central metabolic pathway. nih.gov The expression of the transcription factor RAP1, which regulates many glycolytic genes, is also decreased under these conditions. nih.gov
In the bacterium Pseudomonas aeruginosa, the transcription of the algC gene, encoding phosphomannomutase, is positively regulated by the AlgR1 protein. nih.gov The AlgR1 protein binds to a specific sequence located in the upstream promoter region of the algC gene, thereby activating its transcription. nih.gov Consequently, a mutation in the algR1 gene leads to a significant (5.7-fold) reduction in algC expression. nih.gov
In humans, the regulation of the PMM2 gene, which encodes phosphomannomutase 2, involves higher-order chromatin structures. frontiersin.org The three-dimensional organization of chromatin can form loop structures known as topologically associated domains (TADs). frontiersin.org The zinc finger protein 143 (ZNF143) plays a crucial role by interacting with specific sites and connecting them with distant regulatory elements, which influences the formation of these chromatin loops and thereby directs specific gene regulation. frontiersin.orgresearchgate.net Furthermore, a non-functional pseudogene, PMM2P1, is closely related to the active PMM2 gene and is thought to have a regulatory influence on its expression. ontosight.ai
The regulation of GDP-mannose pyrophosphorylase (GMP) has been studied in various plants. In acerola (Malpighia glabra), a plant known for its high ascorbic acid content, the MgGMP gene promoter is exceptionally active. nih.govtandfonline.com Research has identified a novel cis-element within the promoter sequence that contributes to this high level of expression, along with other enhancer elements. tandfonline.com In Arabidopsis, the GMP gene (AtGMP) is regulated at the transcriptional level by an activator known as ethylene (B1197577) response factor 98. tandfonline.com In the fungus Trichoderma reesei, overexpression of the mpg1 gene not only increased the cellular level of GDP-mannose but also upregulated the transcription of the dpm1 gene, which is involved in protein glycosylation. nih.gov This finding suggests that the concentration of GDP-mannose itself can act as a regulatory signal for other related biosynthetic pathways. nih.gov
| Gene | Regulatory Factor/Mechanism | Organism | Finding | Reference |
|---|---|---|---|---|
| algC | AlgR1 protein | Pseudomonas aeruginosa | Acts as a transcriptional activator by binding to the promoter. | nih.gov |
| PMM2 | ZNF143, CTCF, Chromatin looping (TADs) | Human | Regulates gene expression through the formation of specific chromatin structures. | frontiersin.orgresearchgate.net |
| PMM2 | PMM2P1 (Pseudogene) | Human | May influence the expression of the active PMM2 gene. | ontosight.ai |
| AtGMP | Ethylene response factor 98 | Arabidopsis thaliana | Functions as a transcriptional activator. | tandfonline.com |
| MgGMP | Promoter cis-elements | Acerola (Malpighia glabra) | A novel cis-element and enhancer regions lead to high transcriptional expression. | tandfonline.com |
| mpg1 | GDP-mannose level (product) | Trichoderma reesei | Increased GDP-mannose levels upregulate transcription of the dpm1 gene. | nih.gov |
| PMI40 | RAP1 transcription factor | Saccharomyces cerevisiae | Expression of RAP1 and glycolytic genes decreases when PMI40 is deleted and mannose is high. | nih.gov |
| PSA1 | Cell cycle | Saccharomyces cerevisiae | Gene expression is regulated in coordination with the cell cycle. | yeastgenome.org |
Enzymology and Reaction Mechanisms Involving Gdp D Mannose
Enzymes Utilizing GDP-D-Mannose as a Substrate
GDP-mannose pyrophosphorylase (GMPase), also known as mannose-1-phosphate guanylyltransferase, is a ubiquitous enzyme that catalyzes the synthesis of GDP-D-mannose from D-mannose-1-phosphate and guanosine (B1672433) triphosphate (GTP). nih.govmdpi.comfrontiersin.org This reaction is a pivotal step in the production of activated mannose required for glycosylation processes, such as the formation of lipophosphoglycans, proteophosphoglycans, and glycosylphosphatidylinositol anchors, which are essential for cell recognition and survival, particularly in parasites like Leishmania. mdpi.comnih.gov The reversible reaction is as follows:
D-mannose-1-phosphate + GTP ⇌ GDP-D-mannose + Pyrophosphate (PPi)
The catalytic mechanism of GMPase proceeds via a sequential random mechanism. mdpi.com This indicates that a ternary complex is formed, consisting of the enzyme and both substrates (GTP and mannose-1-phosphate), before the release of the products. mdpi.com The reaction requires the presence of a divalent cation, typically Mg²⁺, which plays a crucial role in catalysis. nih.gov The Mg²⁺ ion is coordinated by two conserved aspartate residues (D118 and D226 in Leishmania donovani GDP-MP) and facilitates the condensation reaction. nih.gov
Structural studies of GMPase in complex with its substrates and products have provided insights into the catalytic process. Upon binding of GTP or GDP-mannose, the enzyme undergoes significant conformational changes, particularly in the loop regions surrounding the active site, leading to a more compact structure. nih.gov A key lysine (B10760008) residue (K170 in L. donovani) moves substantially towards the catalytic center upon substrate binding. nih.gov The phosphate (B84403) groups of the substrates are anchored by a signature motif, with a conserved arginine residue (R21) being of particular importance. nih.gov The conformation of the bound GDP-mannose molecule, described as a "V-shape," is thought to facilitate both the condensation reaction and the subsequent release of the product from the active site. nih.gov
The kinetic properties of GMPase have been characterized in various organisms. Studies on the recombinant GDP-MP from Leishmania infantum (LiGDP-MP) have determined its kinetic constants. The enzyme exhibits high specificity for its substrates. mdpi.com The kinetic data for LiGDP-MP are summarized in the table below, with comparisons to the enzyme from Leishmania donovani (LdGDP-MP). mdpi.com
| Kinetic Parameter | Substrate | Leishmania infantum GDP-MP | Leishmania donovani GDP-MP |
| Vm (µM·min-1) | GTP/Man-1-P | ≈0.6 | 0.30 - 0.39 |
| Km (µM) | GTP | 18 | Not specified |
| Man-1-P | 15 | Not specified | |
| kcat (min-1) | GTP | 13 | 6.23 - 8.05 |
| Man-1-P | 12.5 | Not specified | |
| kcat/Km (min-1µM-1) | GTP/Man-1-P | ≈0.8 | 0.5 - 0.85 |
This table presents kinetic data for GDP-Mannose Pyrophosphorylase from two Leishmania species. mdpi.com
The three-dimensional structure of GMPase has been elucidated for several species, revealing a conserved protein fold. The enzyme from the thermophilic bacterium Thermotoga maritima is organized into two distinct domains: an N-terminal Rossman fold-like domain and a C-terminal left-handed beta-helix domain. rcsb.org GMPase typically forms oligomeric structures, associating into dimers and, in some cases, higher-order structures like hexamers. rcsb.orgresearchgate.net For instance, the enzyme from Arabidopsis thaliana (VTC1) dimerizes in a manner similar to other known GMPases but can further assemble into a dodecameric arrangement. nih.gov The active enzyme from Leishmania mexicana exists as a stable hexamer, which can dissociate into trimers and monomers under certain conditions. researchgate.net
The active site is located in a pocket delimited by central β-sheets and surrounding loop regions. nih.gov In the Arabidopsis VTC1 structure, the product GDP-mannose binds at the edge of a central β-sheet. nih.gov Specific interactions include hydrogen bonds between the guanine (B1146940) base and the side chain of an aspartate residue (Asp80), and between the mannose hydroxyl groups and the side chain of an asparagine (Asn173) and the backbone amide of a glycine (B1666218) (Gly146). nih.gov
GDP-mannose 4,6-dehydratase (GMD) is an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov It catalyzes the first committed step in the biosynthesis of many 6-deoxyhexoses, such as L-fucose and D-rhamnose. nih.govnih.gov The enzyme converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. nih.govwikipedia.org This reaction is a critical branching point for the synthesis of various deoxy sugars. nih.gov
The catalytic mechanism of GMD is a complex, three-step process that occurs within a single active site and involves a tightly bound NADP⁺ cofactor. nih.govnih.gov
Oxidation: The reaction begins with the oxidation of the hydroxyl group at the C4″ position of the mannose moiety of GDP-D-mannose. nih.govnih.gov This step involves the transfer of a hydride from C4″ to the NADP⁺ cofactor, forming NADPH and the intermediate GDP-4-keto-mannose. nih.govwisc.edu This oxidation is facilitated by a general base in the active site, such as a tyrosine residue (Tyr179 in human GMD), which abstracts the proton from the C4″ hydroxyl group. nih.govwisc.edu
Dehydration: The second step is the elimination of a water molecule from the C5″ and C6″ positions of the GDP-4-keto-mannose intermediate. nih.govnih.gov This dehydration proceeds through an enol intermediate and results in the formation of a GDP-4-keto-5,6-ene intermediate. nih.govnih.gov The mechanism involves concerted acid-base catalysis, with an active-site glutamate (B1630785) residue (Glu157 in human GMD) acting as a general base to abstract a proton from C5″, while an active-site acid protonates the C6″ hydroxyl group to facilitate its departure as water. nih.govacs.org
Reduction: The final step is the reduction of the C6″ of the double bond in the ene-intermediate. nih.govnih.gov The NADPH molecule, which was generated in the first step and has remained bound to the enzyme, transfers the hydride back to the substrate, specifically to the C6″ position. nih.govwisc.edu A general acid, likely the same tyrosine residue (Tyr179) that acted as a base in the first step, donates a proton to C5″. nih.govacs.org This step regenerates the NADP⁺ cofactor and yields the final product, GDP-4-keto-6-deoxy-D-mannose. nih.govnih.gov
GDP-Mannose 4,6-Dehydratase (GMD)
Cofactor Dependence (e.g., NADP(H))
The catalytic activity of GDP-mannose 4,6-dehydratase (GMD) is critically dependent on a nicotinamide (B372718) cofactor. The enzyme utilizes NADP+ as a cofactor to catalyze the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose, which is the initial and regulatory step in the biosynthesis of GDP-L-fucose. nih.govnih.govgenecards.org While some sources initially referred to NAD+ as the cofactor wikipedia.org, detailed structural and kinetic analyses have clarified that GMD specifically binds NADP(H). nih.govuniprot.orguniprot.org The larger N-terminal domain of the enzyme is responsible for binding the NADP(H) cofactor. nih.gov Kinetic studies have been performed to determine the dissociation constants for NADP+, NADPH, and the substrate, GDP-mannose, providing insight into the enzyme's affinity for its cofactor and substrate. nih.gov
| Component | Role in GMD Reaction | Reference |
| NADP+ | Required cofactor for the oxidation step in the dehydration reaction. | nih.govnih.govuniprot.org |
| NADPH | The reduced form of the cofactor, involved in the reaction cycle. | nih.gov |
| GDP-mannose | The substrate that is converted by the enzyme. | nih.gov |
Structural Biology of GMD (e.g., Rossmann fold, catalytic triad (B1167595), oligomerization)
GDP-mannose 4,6-dehydratase is a member of the short-chain dehydrogenase/reductase (SDR) family of proteins, a classification reflected in its three-dimensional structure. nih.govnih.gov The enzyme typically exists as a homodimer, with each monomer comprising two distinct domains. nih.gov The larger, N-terminal domain features a classical Rossmann fold, which is the characteristic binding site for the NADP(H) cofactor. nih.gov The smaller, C-terminal domain is responsible for binding the GDP-mannose substrate. nih.gov
A key feature of the GMD active site is a conserved catalytic triad essential for its function. nih.gov While the SDR family commonly features a Ser-Tyr-Lys triad, in E. coli GMD, this is modified to a Thr-Tyr-Lys triad. nih.gov Modeling and mutagenesis studies suggest that an glutamate residue (Glu 135) acts as the active-site base required for catalysis. nih.gov
While many GMD enzymes are homodimers, some exhibit a tetrameric structure, such as the GMD from Pseudomonas aeruginosa and the plant homolog MUR1 from Arabidopsis thaliana. nih.gov In these tetramers, the cofactor binding sites are positioned adjacent to each other across the interface, and a specific peptide segment extends into the neighboring monomer, creating stabilizing interactions. nih.gov The conservation of residues involved in these tetrameric contacts across different species suggests that this quaternary structure may be the functionally relevant state for many bacterial and eukaryotic GMDs. nih.gov
| Structural Feature | Description | Reference |
| Oligomerization | Typically a homodimer; tetrameric forms also exist in some species. | nih.govnih.gov |
| Domains | Two domains per monomer: a large N-terminal domain and a smaller C-terminal domain. | nih.gov |
| Rossmann Fold | Located in the N-terminal domain; responsible for binding the NADP(H) cofactor. | nih.gov |
| Catalytic Triad | Conserved Tyr-XXX-Lys and Ser/Thr residues are characteristic of the SDR family to which GMD belongs. A common triad is Ser-Tyr-Lys, though variations exist. | nih.govnih.gov |
Variants and Specificity of GMD
GDP-mannose 4,6-dehydratase exhibits high specificity for its substrate, GDP-mannose. wikipedia.org The enzyme's primary role is catalyzing the first step in the de novo pathway for GDP-L-fucose synthesis. nih.govuniprot.org GDP-fucose, the end product of this pathway, acts as a competitive inhibitor of GMD, binding to the same site as GDP-mannose, which provides a mechanism for feedback inhibition of the biosynthetic pathway. nih.gov
While the canonical function of GMD is dehydration, some bifunctional variants of the enzyme have been identified. For instance, the GMD from Aneurinibacillus thermoaerophilus is described as a bifunctional enzyme that also possesses GDP-6-deoxy-D-lyxo-4-hexulose reductase activity. ebi.ac.uk Similarly, the GMD from Pseudomonas aeruginosa has been shown to be capable of catalyzing both the initial dehydration of GDP-d-mannose and the subsequent reduction reaction to produce GDP-D-rhamnose. researchgate.net
GDP-Mannose 3,5-Epimerase (GME/GM35E)
Complex Catalytic Mechanism (Oxidation, Deprotonation, Protonation, Reduction)
GDP-mannose 3,5-epimerase (GME), also known as GM35E, catalyzes a seemingly simple double epimerization of GDP-D-mannose to GDP-L-galactose. However, this transformation involves a complex sequence of at least six distinct chemical steps orchestrated within a single active site: an initial oxidation, two deprotonations, two protonations, and a final reduction. nih.govdntb.gov.uafrontiersin.orgresearchgate.net This intricate mechanism justifies referring to the enzyme as a GDP-mannose 4-oxidase/3,5-epimerase/4-reductase. nih.govfrontiersin.org
The reaction sequence begins with the oxidation of the C4' hydroxyl group of GDP-D-mannose, aided by a tightly bound NAD+ cofactor. acs.org This is followed by epimerization at the C5' position. acs.orgnih.gov Subsequently, a second epimerization occurs at the C3' position. acs.orgnih.gov The final step is the reduction of the C4'-keto group to yield the final product. acs.orgnih.gov Structural and mutagenesis studies have identified a cysteine and a lysine residue as the likely acid/base pair responsible for catalyzing both epimerization steps. acs.org
Epimerization Products (GDP-L-Galactose, GDP-L-Gulose, GDP-D-Altrose)
The catalytic action of GDP-mannose 3,5-epimerase results in an equilibrium mixture of multiple sugar nucleotides. nih.govresearchgate.net The main product of the reaction is GDP-L-galactose, which is the C3,5-epimer of the starting substrate, GDP-D-mannose. wikipedia.org
In addition to the primary product, the enzyme also generates two side products. One is GDP-L-gulose, the C5-epimer of GDP-D-mannose. wikipedia.orgresearchgate.net The presence of this intermediate led to the initial hypothesis that C5-epimerization occurs before C3-epimerization. wikipedia.org However, the more recent discovery of a third product, GDP-D-altrose (the C3-epimer), indicates that both reaction pathways can occur: one where C5 epimerization precedes C3, and another where C3 epimerization happens first. nih.govwikipedia.org The reaction therefore establishes an equilibrium between the substrate and three different epimerized products. nih.govresearchgate.netwikipedia.org
| Enzyme Product | Epimerization Status | Reference |
| GDP-L-Galactose | Main product (C3,5-epimer) | wikipedia.org |
| GDP-L-Gulose | Side product (C5-epimer) | nih.govwikipedia.org |
| GDP-D-Altrose | Side product (C3-epimer) | nih.govwikipedia.org |
Structural Features and Superfamily Classification (SDR)
GDP-mannose 3,5-epimerase is a member of the large short-chain dehydrogenase/reductase (SDR) enzyme superfamily. nih.govfrontiersin.orgresearchgate.netnih.gov More specifically, it is classified as an "extended" SDR. frontiersin.orgacs.orgebi.ac.uk Enzymes in this category are characterized by a core Rossmann fold (an α/β folding pattern with a central β-sheet) typical of all SDRs, but they also possess a less conserved C-terminal extension of about 100 amino acids. ebi.ac.uk The structure of GME from Arabidopsis thaliana has been determined, revealing the classical extended SDR fold. acs.orgnih.gov This structural classification is consistent with its catalytic mechanism, which involves an oxidation and reduction step facilitated by an NAD+ cofactor, a hallmark of the SDR superfamily. researchgate.net
Mannosyltransferases
Mannosyltransferases are a class of glycosyltransferases that catalyze the transfer of mannose from a donor substrate, such as GDP-D-mannose or dolichyl-phosphate-mannose, to an acceptor molecule. These enzymes are critical in the biosynthesis of various essential glycoconjugates.
The synthesis of dolichyl-D-mannosyl phosphate is a key step in several glycosylation pathways. This reaction is catalyzed by the enzyme dolichyl-phosphate beta-D-mannosyltransferase (EC 2.4.1.83), which belongs to the family of hexosyltransferases. wikipedia.org The enzyme facilitates the transfer of a mannose residue from GDP-mannose to dolichyl phosphate, yielding GDP and dolichyl-D-mannosyl phosphate. wikipedia.org
The reaction is as follows: GDP-mannose + dolichyl phosphate ⇌ GDP + dolichyl D-mannosyl phosphate wikipedia.org
This enzyme is an intrinsic membrane protein, and its activity is dependent on its lipid environment. nih.gov Studies on the purified enzyme from rat liver microsomes have shown that while it does not have an absolute requirement for phospholipid for its catalytic activity, phospholipids (B1166683) are necessary for the enzyme to interact with its long-chain polyisoprenol substrate, dolichyl phosphate. nih.gov The enzyme from yeast has a Km for GDP-D-mannose of 7 x 10⁻⁶ M. nih.gov
N-linked glycosylation is a major form of post-translational modification where a pre-formed oligosaccharide precursor is attached to specific asparagine residues of nascent polypeptide chains in the endoplasmic reticulum (ER). scielo.br GDP-D-mannose is a crucial precursor in the assembly of this oligosaccharide. nih.gov The mannose residues are not transferred directly from GDP-D-mannose to the growing glycan chain. Instead, they are first transferred to the lipid carrier dolichol phosphate to form dolichyl-phosphate-mannose (Dol-P-Man) on the cytosolic side of the ER. scielo.br
Dol-P-Man then serves as the mannosyl donor for the elongation of the lipid-linked oligosaccharide (LLO) precursor, Glc₃Man₉GlcNAc₂-pyrophosphate-dolichol, within the ER lumen. scielo.brnih.gov For example, the enzyme Alg2, a mannosyltransferase, catalyzes the addition of both an α1,3- and an α1,6-linked mannose onto the ManGlcNAc₂-PDol intermediate to form the trimannosyl core. nih.gov The completed oligosaccharide is then transferred en bloc to the nascent protein by an oligosaccharyltransferase. scielo.br This process is fundamental for correct protein folding, stability, and function. scielo.brglpbio.com
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach a wide variety of proteins to the cell surface. researchgate.netnih.gov The biosynthesis of the GPI anchor is a conserved pathway that occurs in the endoplasmic reticulum. researchgate.netfrontiersin.org A key part of this synthesis is the sequential addition of three core mannose residues, which are transferred from the donor molecule dolichol-phosphate-mannose (Dol-P-Man). researchgate.net
This process is carried out by a group of specific glycosylphosphatidylinositol-mannosyltransferases (GPI-MTs): researchgate.net
GPI-MT1 (PIG-M in mammals, Gpi14p in yeast) adds the first mannose residue.
GPI-MT2 (PIG-V in mammals, Gpi18p in yeast) adds the second mannose residue.
GPI-MT3 (PIG-B in mammals, Gpi10p in yeast) adds the third mannose residue. nih.gov
The conserved core structure of the GPI anchor is EtNP-6Manα1-2Manα1-6Manα1-4GlcNα1-6myo-inositol-phospholipid. frontiersin.org Once assembled, the GPI anchor is transferred to the C-terminus of a protein by a GPI transamidase complex. frontiersin.orgroyalsocietypublishing.org
In addition to N-glycans and GPI anchors, mannose is also added directly to proteins through O- and C-linkages.
O-Mannosylation is a vital post-translational modification initiated in the endoplasmic reticulum. oup.com The process begins with the transfer of a mannose residue from dolichol-phosphate-mannose (Dol-P-Man) to the hydroxyl group of serine or threonine residues on the protein. oup.comresearchgate.net This initial step is catalyzed by a complex of two protein O-mannosyltransferases, POMT1 and POMT2. oup.comacs.org O-mannosyl glycans are crucial for the stability and function of various proteins, particularly α-dystroglycan. oup.comnih.gov Hypoglycosylation of α-dystroglycan due to defects in this pathway can lead to certain forms of congenital muscular dystrophy. acs.orgnih.gov
C-Mannosylation involves the attachment of an α-mannopyranosyl residue to the indole (B1671886) C2 carbon of a tryptophan residue. Dol-P-Man also serves as the mannose donor for this modification. oup.com
The table below summarizes the different mannosyltransferases and their specific roles.
| Pathway | Enzyme(s) | Mannose Donor | Acceptor Molecule | Cellular Location | Reference |
| Dol-P-Man Synthesis | Dolichyl-phosphate beta-D-mannosyltransferase | GDP-D-mannose | Dolichyl phosphate | Endoplasmic Reticulum | wikipedia.org |
| N-Glycan Synthesis | Various mannosyltransferases (e.g., Alg2) | Dolichyl-phosphate-mannose | Lipid-linked oligosaccharide | Endoplasmic Reticulum | nih.gov |
| GPI Anchor Biosynthesis | GPI-MT1 (PIG-M), GPI-MT2 (PIG-V), GPI-MT3 (PIG-B) | Dolichyl-phosphate-mannose | Growing GPI precursor | Endoplasmic Reticulum | researchgate.netnih.gov |
| O-Mannosylation | POMT1/POMT2 complex | Dolichyl-phosphate-mannose | Serine/Threonine residues | Endoplasmic Reticulum | oup.comacs.org |
| C-Mannosylation | Not specified | Dolichyl-phosphate-mannose | Tryptophan residues | Not specified | oup.com |
GDP-Mannose Mannosyl Hydrolase (GDPMH)
GDP-mannose mannosyl hydrolase (GDPMH) is an enzyme that catalyzes the hydrolysis of GDP-sugars, such as GDP-α-D-mannose and GDP-α-D-glucose, to yield GDP and the corresponding free sugar. nih.govdoi.orgnih.gov This enzyme plays a role in regulating the cellular levels of GDP-sugars used in the biosynthesis of cell walls. doi.org
GDPMH from E. coli is a homodimer and a member of the Nudix superfamily of hydrolases. doi.orgnih.gov Nudix enzymes typically catalyze the hydrolysis of nucleoside diphosphates linked to another moiety (X) by attacking a phosphorus atom. doi.org However, GDPMH is unique in that it catalyzes a nucleophilic substitution at the anomeric C1 carbon of the sugar, not at the phosphorus atom of the diphosphate (B83284). nih.govnih.gov The reaction proceeds with an inversion of stereochemistry, for example, hydrolyzing GDP-α-D-glucose to β-D-glucose. nih.gov
The catalytic mechanism of GDPMH is dissociative in nature, involving an oxocarbenium-like transition state. nih.govdoi.org Several key factors contribute to its catalytic efficiency:
Divalent Cation: The enzyme requires one divalent cation, typically Mg²⁺, per active site for activity. nih.govdoi.org The Mg²⁺ ion bridges the enzyme to the GDP product and contributes significantly (at least 10⁵-fold) to the catalytic rate (kcat) by activating the GDP leaving group. doi.orgubc.ca
Hydrogen Bonding: The departure of the GDP leaving group is further promoted by nine hydrogen bonds from surrounding amino acid residues, including Tyr-103, Arg-37, Arg-52, and Arg-65. doi.orgubc.ca These interactions contribute rate accelerations ranging from 24- to 309-fold. ubc.ca
Key Catalytic Residues:
His-124 acts as the general base, deprotonating a water molecule for the nucleophilic attack on the C1 carbon. doi.orgubc.ca
Asp-22 is positioned to stabilize the developing positive charge at the C1 carbon in the transition state and to hydrogen bond with the C2-OH of the mannose. doi.org
His-88 is thought to hydrogen bond with the C3-OH of the mannose, facilitating the distortion of the sugar ring into a half-chair conformation, which is characteristic of the transition state. doi.org
The switch in catalytic activity from P-O bond cleavage (typical for Nudix hydrolases) to C-O bond cleavage in GDPMH is attributed to changes in the conserved Nudix motif. nih.gov These changes result in the loss of binding for at least one Mg²⁺ ion and a shift in the position of the catalytic base by approximately 10 Å. nih.govresearchgate.net
Hydrolysis Mechanism and Substrate Specificity
The hydrolysis of GDP-D-mannose is a key reaction, catalyzed by enzymes such as GDP-mannose mannosyl hydrolase (GDPMH). This process is crucial for regulating the cellular levels of GDP-sugars, which are vital for the biosynthesis of cell walls. doi.org
The mechanism of the GDPMH reaction involves a nucleophilic substitution by water at the anomeric C1 carbon of the mannose sugar, leading to an inversion of the stereochemistry at this position. doi.orgnih.gov This is distinct from most other enzymes in the Nudix hydrolase superfamily, which typically catalyze substitutions at a phosphorus atom. doi.orgresearchgate.net The reaction is characterized as having a dissociative character, proceeding through a cationic oxocarbenium-like transition state where the sugar ring adopts a half-chair conformation. doi.org Several residues within the enzyme's active site, along with a required divalent cation like Mg2+, facilitate the departure of the GDP leaving group. doi.orgnih.gov Specifically, His-124 acts as the general base in the reaction. doi.org
Regarding substrate specificity, GDP-mannose mannosyl hydrolase exhibits activity towards both GDP-α-D-mannose and GDP-α-D-glucose. nih.govresearchgate.net In contrast, enzymes involved in the synthesis of GDP-mannose, such as GDP-mannose pyrophosphorylase (GDP-ManPP), also show varied substrate tolerance. Studies on GDP-ManPP from Salmonella enterica revealed an intolerance for bulky substituents at the C-2, C-3, and C-4 positions of the mannose-1-phosphate substrate, suggesting these positions are buried within the enzyme's active site. nih.govnih.gov However, the enzyme can accommodate modifications at the C-6 position, indicating that the C-6 hydroxyl group is not essential for binding. nih.govnih.gov The E. coli version of this enzyme demonstrates very broad substrate specificity for various nucleotides and hexose-1-phosphates, enabling the synthesis of multiple NDP-sugars. georgefox.edu
| Enzyme | Substrate(s) | Reaction Mechanism | Key Features |
|---|---|---|---|
| GDP-mannose mannosyl hydrolase (GDPMH) | GDP-α-D-mannose, GDP-α-D-glucose | Nucleophilic substitution with inversion at C1 of the sugar | Requires a divalent cation; His-124 acts as a general base. doi.orgnih.gov |
| GDP-mannose pyrophosphorylase (GDP-ManPP) (S. enterica) | Mannose-1-phosphate derivatives, GTP | Synthesis of GDP-mannose analogues | Intolerant of bulky groups at C-2, C-3, C-4; tolerant of modifications at C-6. nih.govnih.gov |
Role in Cellular Regulation
GDP-D-mannose and its metabolic pathways play a significant role in various aspects of cellular regulation, including immune response and cell growth. The availability of GDP-D-mannose is crucial for the synthesis of fucosylated glycans, which are essential molecules for cell signaling and immunity. wikipedia.org In plants, GDP-D-mannose is a vital precursor for the biosynthesis of ascorbic acid (Vitamin C) and components of the cell wall, highlighting its role in growth and stress response. researchgate.net
Recent research has shed light on the regulatory functions of D-mannose, the precursor to GDP-D-mannose. Supraphysiological levels of D-mannose have been shown to suppress immunopathology in mouse models by promoting the differentiation of regulatory T cells (Treg cells). manchester.ac.uk This effect is mediated by the promotion of TGF-β activation. manchester.ac.uk Furthermore, D-mannose can influence cancer cell biology. It has been found to promote the degradation of the enzyme IDH2, leading to the inhibition of NADPH production. fao.org This action retards the proliferation of breast cancer cells and increases their sensitivity to pro-oxidant treatments. fao.org The enzyme GDP-mannose 4,6-dehydratase (GMDS), which catalyzes the first step in converting GDP-mannose to GDP-fucose, is also implicated in cellular regulation, with its upregulation being critical for cell proliferation and survival in human lung adenocarcinoma. nih.gov
| Molecule/Pathway | Regulatory Function | Organism/System | Mechanism of Action |
|---|---|---|---|
| GDP-D-mannose | Cell signaling and immunity | General | Precursor for fucosylated glycans. wikipedia.org |
| GDP-D-mannose | Ascorbate (B8700270) and cell wall biosynthesis | Plants | Precursor for Vitamin C and cell wall components. researchgate.net |
| D-mannose | Immune suppression | Mice, Humans | Induces regulatory T cells via TGF-β activation. manchester.ac.uk |
| D-mannose | Cancer cell suppression | Human breast cancer cells | Promotes IDH2 degradation, inhibiting NADPH production and proliferation. fao.org |
| GDP-mannose 4,6-dehydratase (GMDS) | Cancer cell proliferation | Human lung adenocarcinoma | Upregulation is critical for cell proliferation and survival. nih.gov |
GDP-Mannose 6-Dehydrogenase
GDP-D-mannose + 2 NAD⁺ + H₂O ⇌ GDP-D-mannuronate + 2 NADH + 2 H⁺ wikipedia.orgcreative-enzymes.com
In mucoid strains of P. aeruginosa, the alginate produced plays a significant role in antibiotic resistance and evasion of the host immune system. nih.gov GMD is the key enzyme in this pathway, making it an attractive target for developing new antimicrobial agents. mdpi.comnih.gov
The enzyme functions as a dimer and exhibits strong negative cooperativity for its substrate, GDP-mannose. mdpi.comnih.gov It has a high-affinity binding site with a KM of 13 µM and a low-affinity site with a KM of 3 mM. nih.gov The reaction mechanism involves two distinct oxidation steps. The catalytic nucleophile, Cys268, attacks the mannose, trapping it as a C6-aldehydic intermediate after the first oxidation step. mdpi.com This is followed by a second oxidation to yield the final product, GDP-D-mannuronate. mdpi.com
| Enzyme Property | Description |
|---|---|
| Systematic Name | GDP-D-mannose:NAD+ 6-oxidoreductase wikipedia.org |
| EC Number | 1.1.1.132 wikipedia.org |
| Substrates | GDP-D-mannose, NAD⁺, H₂O wikipedia.org |
| Products | GDP-D-mannuronate, NADH, H⁺ wikipedia.org |
| Biological Role | Key enzyme in alginate biosynthesis in P. aeruginosa. mdpi.comnih.gov |
| Kinetic Properties | Exhibits strong negative cooperativity for GDP-mannose. nih.gov |
| Catalytic Residue | Cys268 acts as the catalytic nucleophile. mdpi.com |
Biological Roles and Significance of Gdp D Mannose
In Plant Systems
GDP-D-mannose is a key intermediate in plant metabolism, funnelling carbon into vital cellular components. Its synthesis from mannose-1-phosphate and guanosine (B1672433) triphosphate is a critical control point that influences various physiological processes. nih.govpnas.org
In plants, the primary route for ascorbic acid (AsA) biosynthesis is the Smirnoff-Wheeler pathway, which originates from D-mannose. oup.comnih.gov GDP-D-mannose is a key intermediate in this pathway, highlighting its importance for the production of this essential antioxidant. nih.govpnas.org
The availability of GDP-D-mannose directly impacts the plant's capacity to synthesize ascorbic acid. A reduction in the GDP-D-mannose pool has been shown to lead to a corresponding decrease in ascorbate (B8700270) levels. nih.gov This connection underscores the regulatory significance of GDP-D-mannose synthesis in maintaining cellular redox balance and protecting against oxidative stress, functions in which ascorbic acid plays a central role. pnas.orgoup.com Mutants with impaired GDP-D-mannose synthesis exhibit significantly lower levels of ascorbic acid, demonstrating this direct biochemical link. researchgate.net
| Genotype | Relative GDP-D-Mannose Pyrophosphorylase Activity (%) | Ascorbic Acid Content (% of Wild Type) | Reference |
|---|---|---|---|
| Wild Type | 100 | 100 | nih.govresearchgate.net |
| vtc1-1 mutant | ~50 | ~25-30 | nih.govresearchgate.netnih.gov |
The genetic basis for the role of GDP-D-mannose in ascorbate synthesis is well-established through the characterization of the VTC1 locus in the model plant Arabidopsis thaliana. nih.govpnas.org The VTC1 gene encodes the enzyme GDP-D-mannose pyrophosphorylase (GMP), which catalyzes the formation of GDP-D-mannose from mannose-1-phosphate and GTP. pnas.orgovid.com Mutations in the VTC1 locus, such as in the vtc1-1 mutant, result in reduced GMP activity, leading to a significant decrease in the plant's ascorbic acid content to about 25% of wild-type levels. nih.govresearchgate.net This genetic evidence provides conclusive proof of the indispensable role of GDP-D-mannose in the Smirnoff-Wheeler pathway. nih.govpnas.org
The plant cell wall, a complex and dynamic structure, relies on a steady supply of nucleotide sugar precursors for its synthesis and modification. GDP-D-mannose is a critical building block for several major components of the plant cell wall, including hemicelluloses and pectins. researchgate.net
GDP-D-mannose serves as the direct donor of mannose residues for the biosynthesis of mannan-based hemicelluloses. nih.gov These polysaccharides, such as glucomannans and galactomannans, are important structural components of the cell walls of various plant tissues. nih.govresearchgate.netnih.gov Glucomannans are linear polysaccharides of β-1,4-linked glucose and mannose residues, while galactomannans consist of a mannan (B1593421) backbone with galactose side chains. researchgate.netmdpi.com The synthesis of these polymers is catalyzed by specific glycosyltransferases that utilize GDP-D-mannose as a substrate. nih.gov The availability of GDP-D-mannose can therefore influence the composition and structural integrity of the cell wall. nih.gov
| Hemicellulose | Composition | Function in Cell Wall | Reference |
|---|---|---|---|
| Glucomannan | β-1,4-linked glucose and mannose | Structural component, particularly in secondary cell walls | nih.govresearchgate.net |
| Galactomannan | Mannan backbone with galactose side chains | Storage polysaccharide in seeds and structural role in some cell walls | mdpi.comnih.gov |
GDP-D-mannose also plays a role in the synthesis of the complex pectic polysaccharide rhamnogalacturonan-II (RG-II). researchgate.net While not a direct precursor for the backbone of RG-II, GDP-D-mannose is converted to GDP-L-galactose by the enzyme GDP-D-mannose 3,5-epimerase. nih.gov GDP-L-galactose is then utilized for the incorporation of L-galactose into one of the side chains of RG-II. nih.gov RG-II is a highly conserved and structurally complex pectic domain that is crucial for the integrity of the primary cell wall through the formation of borate (B1201080) diester cross-links. oup.comnih.govosti.gov Therefore, the metabolic flux from GDP-D-mannose is essential for the proper assembly and function of the pectic matrix. nih.gov
Plant Cell Wall Biosynthesis
Impact of GDP-D-Mannose Deficiency on Cell Wall Integrity
The structural integrity of the plant cell wall is paramount for normal growth, development, and defense. GDP-D-mannose is a crucial precursor for major cell wall components, including hemicellulose and pectin (B1162225). researchgate.net A deficiency in GDP-D-mannose can, therefore, have profound effects on cell wall composition and strength.
One of the key roles of GDP-D-mannose is as a substrate for the enzyme GDP-D-mannose-4,6-dehydratase, which catalyzes the first step in the biosynthesis of GDP-L-fucose. pnas.org L-fucose is an essential component of both pectin (specifically rhamnogalacturonan II) and hemicellulose (such as xyloglucan). researchgate.netnih.gov Mutations in the gene encoding this enzyme, such as in the mur1 mutant of Arabidopsis thaliana, lead to a deficiency in L-fucose. nih.gov This deficiency results in a compromised cell wall structure, leading to reduced mechanical strength. nih.gov
Furthermore, mannose itself, derived from GDP-D-mannose, is a constituent of cell wall mannans and glucomannans. nih.govmdpi.com In Arabidopsis, mutants like cyt1, which are deficient in GDP-D-mannose pyrophosphorylase, exhibit incomplete cell wall formation and a significant depletion of mannose from the cell wall, highlighting the direct impact of GDP-D-mannose availability on cell wall synthesis. nih.gov The maintenance of cell wall integrity is an active process, and defects in its components can trigger signaling pathways that affect plant growth and defense responses. frontiersin.org
| Mutant/Condition | Affected Gene/Enzyme | Biochemical Impact | Phenotypic Consequence on Cell Wall |
| mur1 (Arabidopsis) | GDP-D-mannose-4,6-dehydratase | Defective in L-fucose biosynthesis | Reduced L-fucose in pectin and hemicellulose; reduced mechanical strength. nih.gov |
| cyt1 (Arabidopsis) | GDP-D-mannose pyrophosphorylase | Reduced GDP-D-mannose synthesis | Incomplete cell walls, significant depletion of mannose. nih.gov |
Protein Glycosylation in Plants (N- and O-linked glycoproteins)
Glycosylation, the enzymatic process of attaching glycans to proteins, is a critical post-translational modification that affects protein folding, stability, and function. nih.gov GDP-D-mannose is a central molecule in this process, serving as the primary donor of mannose residues for the synthesis of both N-linked and O-linked glycoproteins. pnas.orgsigmaaldrich.com
N-linked glycosylation begins in the endoplasmic reticulum with the assembly of a lipid-linked oligosaccharide precursor (Man5GlcNAc2-P-Dol). sigmaaldrich.com GDP-D-mannose provides the initial five mannose residues for this precursor. reactome.org This precursor is then transferred to specific asparagine residues on nascent proteins. sigmaaldrich.com Further processing in the Golgi apparatus can lead to the formation of high-mannose, hybrid, or complex N-glycans. sigmaaldrich.com In archaea, which share some glycosylation features with eukaryotes, GDP-mannose dehydrogenase has been implicated in the formation of nucleotide sugars for N-linked glycans. asm.org
O-linked glycosylation in plants also utilizes mannose derived from GDP-D-mannose. pnas.org While less is known about plant O-mannosylation compared to its mammalian counterpart, it is established that dolichol-phosphate-mannose (Dol-P-Man), synthesized from GDP-D-mannose, serves as a mannose donor for various glycosyltransferases involved in O-glycosylation and other processes. nih.gov
The importance of GDP-D-mannose extends to its role as a precursor for other sugar nucleotides used in glycosylation. For instance, GDP-L-fucose, synthesized from GDP-D-mannose, is used to add fucose residues to both N- and O-linked glycans. pnas.orgnih.gov Methods have been developed to modify the N-glycosylation profile of plant proteins by manipulating enzymes in the GDP-D-mannose pathway, such as GDP-4-dehydro-6-deoxy-D-mannose reductase. wipo.int
Role in Plant Stress Response
Plants, being sessile, have evolved intricate mechanisms to cope with various environmental stresses. GDP-D-mannose plays a crucial role in these stress responses, primarily through its function as a precursor for the biosynthesis of L-ascorbic acid (AsA), commonly known as Vitamin C. nih.govnih.gov AsA is a potent antioxidant that is essential for detoxifying reactive oxygen species (ROS) that accumulate during conditions of abiotic stress, such as high salinity and drought. nih.gov
The enzyme GDP-D-mannose pyrophosphorylase (GMPase) is a rate-limiting step in the AsA biosynthesis pathway. nih.govnih.gov Studies on the highly drought- and salt-tolerant plant Pogonatherum paniceum have shown that the transcript levels of the gene encoding GMPase are upregulated under salinity and drought stress. nih.gov Transgenic tobacco plants expressing the GMPase gene from P. paniceum exhibited enhanced tolerance to both salinity and drought. These transgenic plants showed higher AsA content, a more stable redox state, and lower levels of stress markers like malondialdehyde and hydrogen peroxide compared to wild-type plants under stress conditions. nih.gov Similarly, the overexpression of a GMPase gene from celery in Arabidopsis led to increased AsA accumulation and enhanced resistance to drought stress. nih.gov
This direct link between GDP-D-mannose synthesis and AsA levels underscores the importance of this nucleotide sugar in bolstering the plant's antioxidant defense system, thereby improving its resilience to environmental challenges. nih.govnih.gov
In Microbial Systems
In the microbial world, GDP-D-mannose is a vital precursor for the synthesis of a diverse array of cell surface polysaccharides that are critical for the survival, virulence, and interaction of bacteria with their environment.
Bacterial Cell Wall Components
Lipopolysaccharide (LPS) is a major component of the outer membrane of most Gram-negative bacteria, contributing to the structural integrity of the cell and acting as a potent endotoxin. mdpi.com LPS is typically composed of three domains: lipid A, a core oligosaccharide, and a distal O-polysaccharide (or O-antigen). mdpi.com GDP-D-mannose is a key precursor for the synthesis of the O-antigen in many pathogenic bacteria.
The O-antigen is a long-chain heteropolymer of repeating oligosaccharide units, and its composition is highly variable among different bacterial species and even strains. This variability is a key factor in bacterial virulence and evasion of the host immune system. Mannose is a common constituent of these O-antigen chains. nih.gov The biosynthesis pathway for GDP-D-mannose, starting from fructose-6-phosphate (B1210287), provides the activated mannose donor for incorporation into the growing O-polysaccharide chain. nih.govplos.org For instance, in Coxiella burnetii, the causative agent of Q fever, GDP-D-mannose is a hypothesized intermediate in the synthesis of the unusual sugars that make up its O-specific polysaccharide chain. nih.govsigmaaldrich.com
Furthermore, GDP-D-mannose is also the precursor for GDP-D-rhamnose, another sugar frequently found in the LPS of pathogenic bacteria like Pseudomonas aeruginosa. nih.gov The conversion is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD). nih.gov Given its crucial role in synthesizing a key virulence factor, the enzymes of the GDP-D-mannose biosynthetic pathway are considered potential targets for the development of new antibacterial agents.
Exopolysaccharides (EPS) are high-molecular-weight carbohydrate polymers that are secreted by microorganisms into their surrounding environment. They are key components of the biofilm matrix, offering protection from environmental stresses, antibiotics, and host immune responses. nih.govplos.org GDP-D-mannose is a central precursor in the synthesis of numerous economically and medically important bacterial EPS.
Alginate: This anionic polysaccharide is a major component of the biofilm matrix in mucoid strains of Pseudomonas aeruginosa, which cause chronic infections in cystic fibrosis patients. nih.govd-nb.info The biosynthesis of alginate begins with fructose-6-phosphate and proceeds through several enzymatic steps to form GDP-D-mannose. researchgate.net The committed and irreversible step in the alginate-specific pathway is the oxidation of GDP-D-mannose to GDP-D-mannuronic acid, a reaction catalyzed by the enzyme GDP-D-mannose dehydrogenase (GMD). nih.govchemrxiv.orgacs.org This makes GMD a critical enzyme for alginate production and a target for therapeutic intervention. nih.govchemrxiv.org
Xanthan: Xanthan gum is a commercially significant EPS produced by the bacterium Xanthomonas campestris. rcin.org.plresearchgate.net It is composed of a pentasaccharide repeating unit. The synthesis of this repeating unit involves the sequential addition of sugar residues from their nucleotide precursors. GDP-D-mannose serves as the donor for the two mannose residues present in the trisaccharide side chain of the xanthan repeating unit. rcin.org.plnih.gov The genes responsible for the synthesis of GDP-D-mannose, xanA and xanB, are essential for xanthan production. nih.gov
Cepacian: While direct synthesis pathways are less detailed in the provided sources, many bacterial EPS synthesis pathways, particularly those involving mannose, utilize GDP-D-mannose as the activated sugar donor. Genes involved in GDP-mannose biosynthesis, such as manB and manC, are often found within gene clusters responsible for EPS production, like the colanic acid cluster in E. coli, which involves the conversion of GDP-mannose to GDP-fucose. nih.gov Given that mannose is a common constituent of bacterial EPS, it is highly probable that the synthesis of other mannose-containing exopolysaccharides like cepacian also relies on GDP-D-mannose. plos.org
| Exopolysaccharide | Producing Organism (Example) | Role of GDP-D-Mannose | Key Enzyme |
| Alginate | Pseudomonas aeruginosa | Precursor, oxidized to GDP-D-mannuronic acid. nih.govresearchgate.net | GDP-D-mannose dehydrogenase (GMD). chemrxiv.orgacs.org |
| Xanthan | Xanthomonas campestris | Donor of two mannose residues for the side chain. rcin.org.pl | Glycosyltransferases (e.g., GumH, GumI). nih.gov |
| Colanic Acid (EPS) | Escherichia coli | Precursor for GDP-L-fucose synthesis. nih.gov | GDP-mannose dehydratase (GMD). nih.gov |
Role in Host-Microbe Interactions
GDP-D-mannose and its metabolic derivatives play a crucial role in the intricate interactions between hosts and microbes. The surface glycans of many pathogenic bacteria, which are synthesized from GDP-D-mannose-derived precursors, are pivotal in mediating host-pathogen interactions and establishing infection. For instance, D-rhamnose, a deoxy sugar, is a primary component of the lipopolysaccharide (LPS) of pathogenic bacteria like Pseudomonas aeruginosa. nih.gov The LPS is a major virulence factor that contributes to the structural integrity of the outer membrane and is involved in the bacterium's ability to cause infections, particularly in immunocompromised individuals. nih.gov
Furthermore, some bacterial pathogens have evolved mechanisms to sense host-derived mannose to regulate their virulence. In the fish pathogen Edwardsiella piscicida, host mannose is imported and converted to mannose-6-phosphate (B13060355). This molecule then directly binds to and activates a key transcriptional activator, EvrA, which in turn induces the expression of the virulence regulator EsrB. nih.gov This activation of a virulence cascade in response to a host-specific sugar highlights a sophisticated mechanism by which pathogens can sense their environment and deploy virulence factors. The presence of high levels of mannose in fish tissue further supports the notion that pathogens utilize this host-derived sugar as a cue to trigger their pathogenic programs. nih.gov
In the context of urinary tract infections (UTIs), often caused by uropathogenic Escherichia coli (UPEC), the interaction between bacterial adhesins and mannosylated host proteins is a critical step in pathogenesis. UPEC possesses type 1 pili with an adhesin protein, FimH, at the tip, which recognizes and binds to mannosylated glycoproteins on the surface of urothelial cells, such as uroplakins. mdpi.com This adhesion is a prerequisite for colonization and subsequent infection. The structural similarity of D-mannose to the mannose residues on these host receptors allows it to act as a competitive inhibitor, saturating the FimH adhesins and preventing bacterial attachment to the urothelium. mdpi.com
| Host-Microbe Interaction | Organism(s) | GDP-D-Mannose Derivative Involved | Mechanism of Interaction | Reference(s) |
| Bacterial Virulence | Pseudomonas aeruginosa | GDP-D-rhamnose | Component of lipopolysaccharide (LPS), a major virulence factor. | nih.gov |
| Host Sensing and Virulence Regulation | Edwardsiella piscicida | Mannose-6-phosphate (from host mannose) | Binds to the transcriptional activator EvrA to induce virulence gene expression. | nih.gov |
| Bacterial Adhesion in UTIs | Uropathogenic Escherichia coli (UPEC) | N/A (interaction with mannosylated host proteins) | FimH adhesin on bacterial pili binds to mannosylated glycoproteins on urothelial cells, mediating attachment. | mdpi.com |
Biosynthesis of Deoxy Sugars
Deoxy sugars are carbohydrates that have had at least one hydroxyl group replaced by a hydrogen atom. These sugars are important components of various natural products, including bacterial cell wall polysaccharides. GDP-D-mannose is a common precursor for the biosynthesis of several GDP-activated deoxy sugars.
GDP-D-Rhamnose Biosynthesis Pathway
The biosynthesis of GDP-D-rhamnose from GDP-D-mannose is a two-step enzymatic process. This pathway is notably present in bacteria such as Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus. researchgate.netnih.gov
The first step is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD) . This enzyme converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. nih.govresearchgate.net The second and final step is the reduction of this intermediate to GDP-D-rhamnose, a reaction catalyzed by GDP-4-keto-6-deoxy-D-mannose reductase (RMD) . researchgate.netwikipedia.org In some organisms, GMD has been shown to be a bifunctional enzyme, possessing both dehydratase and reductase activities. nih.gov
| Step | Substrate | Enzyme | Product | Organism Example(s) | Reference(s) |
| 1 | GDP-D-mannose | GDP-D-mannose 4,6-dehydratase (GMD) | GDP-4-keto-6-deoxy-D-mannose | Pseudomonas aeruginosa, Aneurinibacillus thermoaerophilus | nih.govresearchgate.netnih.gov |
| 2 | GDP-4-keto-6-deoxy-D-mannose | GDP-4-keto-6-deoxy-D-mannose reductase (RMD) | GDP-D-rhamnose | Pseudomonas aeruginosa, Aneurinibacillus thermoaerophilus | researchgate.netwikipedia.org |
GDP-L-Fucose Biosynthesis Pathway
The de novo biosynthesis of GDP-L-fucose from GDP-D-mannose involves a multi-step enzymatic conversion. This pathway is found in a wide range of organisms, from bacteria to mammals. oup.comoup.com
The initial step is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, catalyzed by GDP-D-mannose 4,6-dehydratase (GMD) , the same enzyme that initiates the GDP-D-rhamnose pathway. oup.comnih.gov The subsequent steps, which involve both epimerization and reduction, are catalyzed by a bifunctional enzyme known as GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GMER) , also referred to as FX protein in humans or WcaG in E. coli. oup.comoup.com This enzyme first catalyzes the epimerization of GDP-4-keto-6-deoxy-D-mannose at the C3 and C5 positions to form GDP-4-keto-6-deoxy-L-galactose. This is followed by an NADPH-dependent reduction of the keto group at C4 to yield the final product, GDP-L-fucose. oup.com
| Step | Substrate | Enzyme(s) | Intermediate(s) | Product | Organism Example(s) | Reference(s) |
| 1 | GDP-D-mannose | GDP-D-mannose 4,6-dehydratase (GMD) | GDP-4-keto-6-deoxy-D-mannose | - | Escherichia coli, Humans | oup.comnih.gov |
| 2 | GDP-4-keto-6-deoxy-D-mannose | GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GMER/FX/WcaG) | GDP-4-keto-6-deoxy-L-galactose | GDP-L-fucose | Escherichia coli, Humans | oup.comoup.com |
Other Deoxyhexose Derivatives (e.g., GDP-6-deoxy-D-talose)
The intermediate GDP-4-keto-6-deoxy-D-mannose serves as a branch point for the synthesis of other deoxy sugars. nih.gov One such derivative is GDP-6-deoxy-D-talose, an unusual sugar found in the cell surface structures of certain pathogenic bacteria, such as Actinobacillus actinomycetemcomitans. gvsu.edu
The biosynthesis of GDP-6-deoxy-D-talose also begins with the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose by GDP-D-mannose 4,6-dehydratase (GMD) . The subsequent reduction of the 4-keto group of this intermediate is catalyzed by GDP-6-deoxy-D-talose synthase (GTS) , which utilizes NADPH as a cofactor. gvsu.eduoup.com This reaction is stereospecific, leading to the formation of the D-talose configuration.
| Step | Substrate | Enzyme | Product | Organism Example(s) | Reference(s) |
| 1 | GDP-D-mannose | GDP-D-mannose 4,6-dehydratase (GMD) | GDP-4-keto-6-deoxy-D-mannose | Actinobacillus actinomycetemcomitans | gvsu.edu |
| 2 | GDP-4-keto-6-deoxy-D-mannose | GDP-6-deoxy-D-talose synthase (GTS) | GDP-6-deoxy-D-talose | Actinobacillus actinomycetemcomitans | gvsu.eduoup.com |
In Eukaryotic Systems (Non-plant)
Protein N-Glycosylation in Endoplasmic Reticulum
In eukaryotic cells, GDP-D-mannose is a fundamental building block for the synthesis of the lipid-linked oligosaccharide (LLO) precursor required for protein N-glycosylation in the endoplasmic reticulum (ER). This process is highly conserved and essential for the proper folding, stability, and function of many proteins. nih.govresearchgate.net
The assembly of the LLO precursor begins on the cytoplasmic face of the ER membrane on a lipid carrier called dolichol phosphate (B84403) (Dol-P). The initial steps involve the addition of two N-acetylglucosamine (GlcNAc) residues, followed by the transfer of five mannose residues directly from GDP-D-mannose. nih.gov The first mannose residue is added by the ALG1-encoded β-1,4 mannosyltransferase. nih.gov The subsequent four mannose residues are also transferred from GDP-D-mannose.
This partially assembled precursor, Man5GlcNAc2-PP-dolichol, is then flipped across the ER membrane into the lumen. libretexts.org Inside the ER lumen, the oligosaccharide chain is further elongated by the addition of four more mannose residues and three glucose residues. However, for these lumenal additions, the mannose donor is not GDP-D-mannose directly, but rather dolichol-phosphate-mannose (Dol-P-Man), which itself is synthesized from GDP-D-mannose and Dol-P on the cytoplasmic side of the ER. nih.gov
| Location | Mannose Donor | Number of Mannose Residues Added | Enzyme Family | Resulting Structure | Reference(s) |
| Cytoplasmic face of ER | GDP-D-mannose | 5 | Glycosyltransferases (e.g., ALG1) | Man5GlcNAc2-PP-dolichol | nih.gov |
| ER Lumen | Dolichol-phosphate-mannose (derived from GDP-D-mannose) | 4 | Glycosyltransferases | Man9GlcNAc2-PP-dolichol | nih.govlibretexts.org |
Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis
GDP-D-mannose is indispensable for the synthesis of Glycosylphosphatidylinositol (GPI) anchors, which are complex glycolipids that attach proteins to the cell surface. The biosynthesis of the GPI anchor core is a stepwise process that occurs in the endoplasmic reticulum. nih.gov This conserved core structure is protein-CO-NH-(CH2)2-PO4-6Manα1-2Manα1-6Manα1-4GlcNH2-myo-inositol-PO4-lipid. oup.com
The process involves the sequential addition of mannosyl residues to a glucosaminyl-phosphatidylinositol (GlcN-PI) intermediate. nih.gov While the immediate donor for these mannose residues in some organisms is dolichol-phosphate-mannose (Dol-P-Man), GDP-D-mannose serves as the fundamental precursor for the synthesis of Dol-P-Man. nih.govresearchgate.net In yeast and trypanosomes, the synthesis of the complete GPI precursor is dependent on the availability of GDP-D-mannose to replenish the Dol-P-Man pool. oup.com
Key enzymes, known as mannosyltransferases, catalyze the transfer of mannose to the growing GPI anchor. researchgate.net For instance, the PIG-M protein has been identified as the mannosyltransferase that adds the first α1,4-linked mannose to the GPI intermediate. nii.ac.jp Subsequently, other mannosyltransferases such as PIG-V and PIG-B add the second and third mannose residues, respectively. researchgate.net
Table 1: Key Molecules in GPI Anchor Biosynthesis Involving GDP-D-Mannose
| Molecule | Function |
|---|---|
| GDP-D-Mannose | Primary precursor for mannose donation. |
| Dolichol-phosphate-mannose (Dol-P-Man) | Immediate mannose donor for GPI anchor mannosylation. nih.gov |
| GlcN-PI | Initial acceptor molecule in GPI anchor synthesis. nih.gov |
| PIG-M | Mannosyltransferase I; adds the first mannose residue. researchgate.netnii.ac.jp |
| PIG-V | Mannosyltransferase II; adds the second mannose residue. researchgate.net |
| PIG-B | Mannosyltransferase III; adds the third mannose residue. researchgate.net |
Sphingolipid Glycosylation
GDP-D-mannose is a key substrate in the glycosylation of sphingolipids, particularly in plants, leading to the formation of glycosylinositolphosphorylceramides (GIPCs). researchgate.netbiorxiv.org GIPCs are the predominant sphingolipids found in the outer leaflet of the plasma membrane in plants and fungi. escholarship.org The glycosylation of these lipids occurs within the Golgi apparatus. researchgate.netbiorxiv.org
The synthesis of GIPCs requires the transport of GDP-D-mannose from the cytosol, where it is synthesized, into the lumen of the Golgi. biorxiv.org Specific nucleotide sugar transporters are responsible for this crucial step. researchgate.netbiorxiv.org Research in Arabidopsis thaliana has demonstrated that the transporters GONST1 and GONST2 provide GDP-D-mannose specifically for the mannosylation of GIPCs. researchgate.netescholarship.org The loss of function of these transporters leads to altered GIPC glycosylation, indicating the direct role of GDP-D-mannose in this process. escholarship.org
Table 2: Research Findings on GDP-D-Mannose in Sphingolipid Glycosylation
| Finding | Organism/System | Significance |
|---|---|---|
| GONST1 provides GDP-D-Mannose for GIPC glycosylation. researchgate.netbiorxiv.org | Arabidopsis thaliana | Demonstrates the specific transport of GDP-D-mannose for sphingolipid modification. |
| GONST2 also provides substrate for GIPC glycosylation. researchgate.netbiorxiv.org | Arabidopsis thaliana | Highlights a degree of redundancy and the importance of this pathway. |
Interactions with Nucleotide Sugar Transporters (e.g., GONST)
The transport of nucleotide sugars, including GDP-D-mannose, from the cytosol into the Golgi lumen is a prerequisite for most glycosylation reactions. nih.gov This transport is mediated by a family of proteins known as nucleotide sugar transporters (NSTs), which are typically localized to the Golgi membrane. nih.gov
In Arabidopsis, a clade of four proteins, designated GOLGI LOCALIZED NUCLEOTIDE SUGAR TRANSPORTER (GONST) 1-4, appear to contain the conserved motif necessary for transporting GDP-linked sugars. researchgate.netbiorxiv.org GONST1 was the first identified Golgi-localized nucleotide sugar transporter in plants and was shown to transport GDP-D-mannose. nih.govnih.gov This was confirmed by its ability to complement a yeast mutant defective in GDP-mannose transport (vrg4-2). nih.govnih.gov Vesicles from the complemented yeast strain showed increased GDP-D-mannose transport activity. nih.gov
GONST2, a close homolog of GONST1, has also been characterized as a functional GDP-D-mannose transporter. researchgate.netescholarship.org Expression of GONST2 can rescue the severe growth defects observed in gonst1 mutants, confirming that it has a similar function in providing GDP-D-mannose for GIPC mannosylation. biorxiv.orgescholarship.org
Table 3: Characteristics of GONST Transporters
| Transporter | Substrate | Function | Supporting Evidence |
|---|---|---|---|
| GONST1 | GDP-D-Mannose | Provides substrate for GIPC glycosylation. researchgate.netbiorxiv.org | Complementation of yeast vrg4-2 mutant; increased GDP-mannose transport in vesicles. nih.govnih.gov |
| GONST2 | GDP-D-Mannose | Provides substrate for GIPC glycosylation. researchgate.net | Rescues the phenotype of gonst1 mutants; functional homolog of GONST1. biorxiv.orgescholarship.org |
Analytical Methodologies and Research Techniques
Spectroscopic Methods
Spectroscopic techniques are indispensable for confirming the chemical structure and integrity of GDP-D-mannose. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while Mass Spectrometry (MS) confirms the molecular weight and can be used for quantification.
NMR spectroscopy is a powerful, non-destructive technique used to determine the precise structure of GDP-D-mannose. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework and identify the phosphorus-containing groups.
¹³C NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton of both the sugar and the nucleotide. In metabolic studies of mannose, ¹³C NMR has been used to track the accumulation of intermediates like mannose 6-phosphate. nih.gov
³¹P NMR: Phosphorus NMR is particularly important for nucleotide sugars as it directly probes the phosphorus nuclei in the diphosphate (B83284) group. This technique can confirm the presence of the diphosphate linkage and investigate its chemical environment. In studies of GDP-mannose dehydrogenase, a key enzyme in alginate biosynthesis, ³¹P NMR analysis identified a signal at -1.6 ppm, suggesting a nucleotide, likely derived from GDP-mannose, was tightly bound to the enzyme. nih.gov
Table 1: Application of NMR Techniques for GDP-D-Mannose Analysis
| NMR Technique | Purpose | Information Yielded |
|---|---|---|
| ¹H NMR | Structural confirmation of the guanosine (B1672433) and mannose components. | Chemical shifts, coupling constants, and stereochemistry of protons. |
| ¹³C NMR | Verification of the complete carbon skeleton. | Identification of all unique carbon atoms in the molecule. |
| ³¹P NMR | Analysis of the diphosphate group. | Confirmation of the diphosphate linkage and its chemical environment. |
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight. It is routinely used to confirm the identity of GDP-D-mannose in biological and enzymatic samples and to quantify its abundance.
For identification, techniques like Electrospray Ionization (ESI) are common. In one study, ESI-Orbitrap-MS was used to verify the product of a GDP-mannose dehydrogenase assay, identifying GDP-mannose and its oxidized product with high mass accuracy. researchgate.net Another analysis demonstrated that GDP-D-mannose was successfully synthesized by detecting a molecule with an m/z of 626.05. researchgate.net Public databases like PubChem contain detailed tandem mass spectrometry (MS-MS) data for GDP-mannose, showing a precursor ion [M+H]⁺ at an m/z of 606.0844, along with its characteristic fragmentation patterns upon collision-induced dissociation (CID). nih.gov This fragmentation data provides structural information that serves as a molecular fingerprint for definitive identification.
For quantification, MS is often coupled with liquid chromatography (LC-MS/MS). This approach combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry, allowing for accurate measurement of GDP-D-mannose even in complex biological samples like human fibroblasts. nih.govunipi.it
Table 2: Mass Spectrometry Data for GDP-D-Mannose
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₅N₅O₁₆P₂ | nih.gov |
| Precursor Ion (m/z) | 606.0844 [M+H]⁺ | nih.gov |
| Ionization Mode | ESI (Positive) | nih.gov |
| Fragmentation Mode | CID | nih.gov |
Chromatographic Techniques
Chromatography is essential for separating GDP-D-mannose from reaction substrates, products, and other cellular components. The choice of technique depends on the specific analytical goal, from routine analysis to the separation of closely related intermediates.
HPLC is a cornerstone technique for the analysis of GDP-D-mannose. It is widely used to monitor the progress of enzymatic reactions by separating the substrate (GDP-D-mannose) from the products. For instance, HPLC has been used to track the conversion of GDP-mannose to GDP-mannuronic acid by the enzyme GDP-mannose dehydrogenase, allowing researchers to observe the decrease in the substrate peak and the corresponding increase in the product peak over time. researchgate.net Furthermore, HPLC is employed to determine the concentration and yield of GDP-D-mannose produced through chemoenzymatic synthesis, with one study reporting a final concentration of 379.1 mg/L. researchgate.net The separation of mannose from other monosaccharides like glucose has also been extensively investigated using HPLC, which is foundational for analyzing the building blocks of GDP-D-mannose. european-science.comindexcopernicus.com
Anion-exchange chromatography is particularly well-suited for separating charged molecules like nucleotide sugars and their phosphorylated precursors. The negatively charged phosphate (B84403) groups of GDP-D-mannose and intermediates in its biosynthetic pathway allow them to bind to a positively charged stationary phase. Molecules can then be eluted based on the strength of this interaction, which is typically modulated by increasing the salt concentration of the mobile phase.
This technique is highly effective for analyzing the complex mixture of intermediates in metabolic pathways. For example, high-pH anion-exchange chromatography (HPAEC) has been used to monitor the enzymatic activity of phosphomannose isomerase by separating its substrate, mannose-6-phosphate (B13060355), from its product, fructose-6-phosphate (B1210287)—both key precursors to GDP-D-mannose. nih.gov A more advanced method combines weak anion-exchange with reversed-phase chromatography coupled to mass spectrometry (LC-MS/MS) to simultaneously analyze 17 different nucleotide sugars, including GDP-D-mannose, in extracts from human fibroblasts. nih.gov This powerful approach enables the diagnosis of genetic disorders related to glycosylation by detecting abnormal levels of these crucial intermediates. nih.gov
Enzymatic Activity Assays
Enzymatic assays are critical for studying the function of enzymes that synthesize, modify, or utilize GDP-D-mannose. These assays measure the rate of an enzyme-catalyzed reaction, providing insights into enzyme kinetics and mechanism.
A common strategy involves monitoring the conversion of GDP-D-mannose to a product. For example, the activity of GDP-mannose 4,6-dehydratase, which catalyzes the first step in the biosynthesis of GDP-L-fucose, can be measured by tracking the formation of its product, GDP-4-dehydro-6-deoxy-D-mannose. nih.govwikipedia.org This can be achieved by separating the substrate and product using HPLC or capillary electrophoresis and quantifying their relative amounts. researchgate.netnih.gov Another approach uses a radiolabeled substrate, such as GDP-D-[5-³H]-mannose, where the enzyme-catalyzed reaction releases tritium (³H) into the aqueous medium, which can be easily quantified. nih.gov
Assays can also be designed for enzymes that use GDP-D-mannose as a donor substrate, such as mannosyltransferases. In these cases, synthetic analogs like GDP-azidomannoses can be used as probes to measure transferase activity. researchgate.net Furthermore, the activity of enzymes like GDP-mannose 3,5-epimerase, which converts GDP-D-mannose into GDP-L-galactose, can be assayed to study pathways leading to the formation of rare L-sugars. frontiersin.org Many assays are coupled to secondary reactions that produce a change in absorbance, such as the production of NADH or NADPH, which can be continuously monitored with a spectrophotometer. nih.govresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Fructose-6-phosphate |
| GDP-4-dehydro-6-deoxy-D-mannose |
| GDP-azidomannose |
| GDP-D-annose |
| GDP-D-glycero-α-D-manno-heptose |
| GDP-D-mannose |
| GDP-L-fucose |
| GDP-L-galactose |
| GDP-mannuronic acid |
| Guanosine Diphosphate D-mannose |
| Mannose 6-phosphate |
| NADH |
| NADPH |
Spectrophotometric Assays (e.g., monitoring NADH formation)
Spectrophotometric assays are a cornerstone for studying enzymes that utilize GDP-D-mannose. These assays often rely on coupling the enzymatic reaction of interest to a second reaction that produces a change in light absorbance. A common strategy involves monitoring the formation or consumption of nicotinamide (B372718) adenine dinucleotide (NAD) in its reduced form (NADH) or its phosphorylated counterpart (NADPH), which absorb light at a wavelength of 340 nm.
For instance, the activity of GDP-mannose dehydrogenase (GMD), an enzyme that catalyzes the NAD+-dependent oxidation of GDP-D-mannose to GDP-mannuronic acid, can be continuously monitored by measuring the increase in absorbance at 340 nm as NADH is produced. nih.gov This principle has been effectively used in high-throughput screening to identify potential inhibitors of GMD from Pseudomonas aeruginosa. In one such study, a panel of compounds was evaluated by monitoring the disruption of NADH production. nih.gov A refined assay with a preincubation period identified several potent, time-dependent inhibitors. nih.gov The strength of one inhibitor was quantified by its half-maximal inhibitory concentration (IC50), as detailed in the table below.
Table 1: Inhibition of GDP-mannose Dehydrogenase Activity This table summarizes the in vitro testing of a compound identified as a potent inhibitor of GMD, showcasing the utility of NADH-based spectrophotometric assays in drug discovery.
| Compound ID | Assay Method | Parameter Measured | Result | Source |
|---|---|---|---|---|
| 13 | NADH Reporter Assay | IC50 | 16.7 μM | nih.gov |
This approach allows for the real-time measurement of enzyme kinetics and the evaluation of inhibitors, which is crucial for both basic research and therapeutic development.
Radioactive Tracer Assays (e.g., using GDP-[14C]-mannose)
Radioactive tracer assays provide a highly sensitive method for tracking the metabolic fate of molecules. By using radioactively labeled substrates, such as GDP-[14C]-mannose, researchers can follow the conversion of GDP-D-mannose into various products or measure the activity of enzymes involved in its synthesis.
A key example is the measurement of GDP-mannose pyrophosphorylase (VTC1) activity. This enzyme catalyzes the formation of GDP-D-mannose from GTP and mannose-1-phosphate. Its activity can be assayed in the reverse direction by incubating protein extracts with uniformly labeled GDP-[U-14C]mannose and pyrophosphate (PPi). The reaction produces [14C]-mannose-1-phosphate, which can be separated from the substrate and quantified using a scintillation counter. nih.gov This method was instrumental in demonstrating that the Arabidopsis thaliana mutant vtc1-1, which is deficient in ascorbic acid, has significantly lower GDP-mannose pyrophosphorylase activity compared to the wild type. nih.gov
**Table 2: GDP-mannose Pyrophosphorylase Activity in Arabidopsis thaliana*** *This table presents the comparative enzyme activity in leaf extracts from wild-type (wt) and the vtc1-1 mutant, as determined by a radioactive tracer assay. The values represent the rate of 14C-mannose-1-P formation.
| Genotype | Enzyme Activity (pmol·min⁻¹·mg⁻¹ protein) | Source |
|---|---|---|
| Wild Type (wt) | ~250 | nih.gov |
| vtc1-1 Mutant | ~50 | nih.gov |
Another application involves using GDP-D-[5-3H]-mannose to assay GDP-D-mannose-4,6-dehydratase. The enzymatic mechanism involves the loss of a hydrogen atom from the C5 position of the mannose moiety, leading to the release of tritium (3H) into the aqueous medium, which can be readily measured. nih.gov These tracer assays offer exceptional specificity and sensitivity for studying enzyme mechanisms and metabolic pathways.
Molecular Biology and Genetic Approaches
The study of GDP-D-mannose has been greatly advanced by molecular biology and genetic techniques. These approaches allow for the manipulation of genes involved in GDP-D-mannose metabolism to elucidate their function and regulation.
Gene Cloning and Expression Systems (e.g., E. coli strains)
Gene cloning and heterologous expression systems, particularly using Escherichia coli, are powerful tools for producing and characterizing enzymes involved in GDP-D-mannose metabolism. By cloning the relevant genes into expression vectors, large quantities of purified enzymes can be produced for structural and functional studies.
For example, E. coli strains have been genetically engineered to synthesize GDP-D-mannose and its derivatives. nih.gov Researchers have constructed E. coli strains that are unable to metabolize mannose and have introduced plasmids containing the genes for phosphomannose mutase (cpsG) and GDP-mannose pyrophosphorylase (cpsB). nih.gov This channels the uptake of external mannose almost exclusively into the synthesis of GDP-D-mannose. nih.gov
Furthermore, genes from one organism are often expressed in another to manipulate metabolic pathways. The E. coli genes gmd and wcaG, which encode the enzymes that convert GDP-D-mannose to GDP-L-fucose, have been functionally expressed in the yeast Saccharomyces cerevisiae. nih.govoup.com This allows the yeast, which has a naturally rich cytosolic pool of GDP-D-mannose, to produce GDP-L-fucose, a sugar nucleotide it does not typically synthesize. oup.com
Table 3: Examples of Cloned Genes in GDP-D-mannose Metabolism This table highlights key genes related to GDP-D-mannose pathways that have been successfully cloned and expressed in heterologous systems like E. coli and S. cerevisiae.
| Gene(s) | Encoded Enzyme(s) | Original Organism | Expression System | Purpose of Expression | Source |
|---|---|---|---|---|---|
| cpsG, cpsB | Phosphomannose mutase, GDP-mannose pyrophosphorylase | E. coli | E. coli | Synthesis of GDP-mannose from labeled mannose | nih.gov |
| gmd, wcaG | GDP-mannose-4,6-dehydratase, GDP-4-keto-6-deoxymannose-3,5-epimerase/4-reductase | E. coli | S. cerevisiae | Synthesis of GDP-L-fucose from endogenous GDP-D-mannose | nih.govoup.com |
Mutant Complementation Studies
Mutant complementation is a classic genetic technique used to confirm that a specific gene is responsible for a particular phenotype. This involves introducing a wild-type copy of a candidate gene into a mutant organism to see if it restores the normal phenotype.
This approach was pivotal in confirming the function of the VTC1 gene in Arabidopsis thaliana. The vtc1-1 mutant exhibits low levels of ascorbic acid and is deficient in GDP-mannose pyrophosphorylase activity. nih.gov To prove that the mutation in VTC1 was the cause, a wild-type version of the gene was introduced into the vtc1-1 mutant via Agrobacterium-mediated transformation. nih.gov The resulting transgenic plants had restored wild-type levels of the enzyme, confirming that VTC1 indeed encodes GDP-mannose pyrophosphorylase. nih.gov
In prokaryotes, similar studies have been conducted using partial diploids in E. coli. Mutants at the capR locus overproduce capsular polysaccharide and show derepressed synthesis of GDP-mannose pyrophosphorylase. nih.gov By creating heterozygous strains with the mutant allele (capR9) on an episome (a small plasmid) and the wild-type allele on the chromosome, researchers demonstrated that the episomal allele was dominant, providing insights into the gene's regulatory function. nih.gov
RNA Interference (RNAi) Silencing Approaches
RNA interference (RNAi) is a mechanism of gene silencing induced by small interfering RNAs (siRNAs). embopress.org While not typically used to study the synthesis of GDP-D-mannose itself, the mannose pathway is critically leveraged in advanced therapeutic applications of RNAi. Specifically, mannose is used as a targeting ligand to deliver siRNAs to specific cells.
Macrophages and dendritic cells express the mannose receptor (CD206) on their surface. nih.gov By conjugating siRNAs to mannose ligands, researchers can create molecules that are specifically recognized and taken up by these cells. nih.govresearchgate.net This strategy enhances the delivery of the siRNA payload to the target cells, leading to robust and specific gene silencing.
A recent study demonstrated this principle by designing a trivalent-mannose (Man3)-conjugated siRNA to target pancreatic macrophages in vivo. nih.govresearchgate.net Subcutaneous injection of this conjugate resulted in significant silencing of the target gene, β2-microglobulin (B2M), within these hard-to-reach cells.
Table 4: In Vivo Gene Silencing Using Mannose-Conjugated siRNA This table shows the efficacy of multiple subcutaneous injections of Man3-conjugated siRNA targeting B2m in mouse pancreatic macrophages, demonstrating the power of leveraging the mannose pathway for targeted RNAi delivery.
| Treatment Group | Target Gene | Effect on mRNA Expression | Effect on Protein Levels | Source |
|---|---|---|---|---|
| Man3-siB2M | B2m | ~80% decrease | ~85% decrease | nih.gov |
| Saline Control | B2m | No change | No change | nih.gov |
This approach highlights an innovative use of the biochemical pathway related to GDP-D-mannose, where its precursor serves as a molecular address label for targeted drug delivery.
Genome-Wide Identification and Expression Analysis
With the advent of whole-genome sequencing, researchers can now perform comprehensive, genome-wide analyses to identify all genes belonging to a particular family and study their expression patterns. This approach provides a holistic view of the genetic basis of a metabolic pathway.
A genome-wide study of Corymbia citriodora (lemon-scented gum) identified the entire family of genes encoding GDP-D-mannose pyrophosphorylase (GMP). nih.govfrontiersin.orgnih.gov By analyzing the whole genome sequence, researchers discovered eight distinct CcGMP genes. nih.govfrontiersin.org Further bioinformatic analysis revealed key characteristics of the proteins they encode.
**Table 5: Characteristics of the GDP-D-mannose Pyrophosphorylase (CcGMP) Gene Family in C. citriodora*** *This table summarizes the properties of the predicted proteins encoded by the identified CcGMP genes, as determined by genome-wide analysis.
| Property | Range of Values | Source |
|---|---|---|
| Protein Length | 257 to 726 amino acids | nih.govfrontiersin.org |
| Molecular Weight (MW) | 28.31 to 81.62 kDa | nih.govfrontiersin.org |
| Isoelectric Point (pI) | 4.30 to 8.56 | nih.govfrontiersin.org |
| Subcellular Localization | Primarily cytoplasm | nih.govfrontiersin.org |
In addition to identification, the study analyzed the expression of these genes in different tissues and under various conditions using real-time PCR. nih.gov This revealed that the expression of most CcGMP genes was positively correlated with the tree's diameter at breast height (DBH), suggesting a role in wood formation. nih.gov Such genome-wide studies are invaluable for understanding the complexity and functional diversification of gene families involved in essential metabolic pathways like GDP-D-mannose synthesis. nih.govfrontiersin.org
Structural Biology Methods
Structural biology provides critical insights into the three-dimensional architecture of macromolecules, which is fundamental to understanding their function. For enzymes that utilize Guanosine Diphosphate D-mannose (GDP-D-mannose), these methods illuminate the intricacies of substrate binding, catalysis, and regulation.
X-ray Crystallography of GDP-D-Mannose-utilizing Enzymes
The structural analysis of GDP-D-mannose-utilizing enzymes reveals common structural folds and specific residues crucial for their function. For example, the crystal structure of GDP-mannose 4,6-dehydratase (GMD) from E. coli shows that it is a member of the short-chain dehydrogenase/reductase (SDR) family. cell.com This enzyme is a homodimer, with each monomer comprising a larger N-terminal domain that binds the NADP(H) cofactor in a classic Rossmann fold, and a smaller C-terminal domain that houses the sugar-nucleotide binding site. cell.com Similarly, the structure of GDP-mannose hydrolase (GDPMH) has been determined to a high resolution, revealing key features of its catalytic cycle. acs.orgnih.gov Studies on a catalytically impaired mutant (Y103F) complexed with its substrate, GDP-α-D-mannose, have provided snapshots of the enzyme-substrate complex, highlighting the roles of specific amino acid residues and an essential Mg²⁺ ion in the catalytic process. acs.orgnih.gov
In plants, GDP-D-mannose pyrophosphorylase (GMPase) is a key enzyme in the biosynthesis of ascorbic acid. The crystal structures of the Arabidopsis thaliana GMPase, VTC1, have been solved in both its unliganded state and bound to its product, GDP-D-mannose. nih.gov These structures reveal the interactions between the enzyme and its product and show a unique oligomeric arrangement not previously observed in homologs. nih.gov Such detailed structural information is invaluable for understanding the enzyme's regulatory mechanisms. nih.gov
The table below summarizes key X-ray crystallography data for several GDP-D-mannose-utilizing enzymes.
| Enzyme | Organism | PDB Entry | Resolution (Å) | Key Structural Insights |
| GDP-mannose 4,6-dehydratase (GMD) | Escherichia coli | Not specified in results | 2.3 | Homodimer, member of the SDR family with a Rossmann fold for NADP(H) binding. cell.com |
| GDP-mannose hydrolase (GDPMH) | Escherichia coli | 1RYA (product complex) | 1.3 | Reveals a four-stage catalytic cycle and the role of a flexible loop (L6) in catalysis. acs.orgacs.org |
| GDP-mannose hydrolase (Y103F mutant) | Escherichia coli | Not specified in results | Not specified in results | Structure with bound substrate shows an "open" conformation of the catalytic loop L6. acs.orgnih.gov |
| GDP-D-mannose pyrophosphorylase (VTC1) | Arabidopsis thaliana | Not specified in results | 2.8 (unliganded), 3.0 (product-bound) | Reveals interactions with GDP-D-mannose and a unique dodecameric arrangement. nih.gov |
Chemoenzymatic Synthesis Methodologies for Research
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This approach has become a powerful tool for producing GDP-D-mannose and its analogs for research purposes, particularly for probing enzyme mechanisms and developing potential inhibitors. acs.orgdigitellinc.comnih.gov The general strategy involves the chemical synthesis of modified mannose 1-phosphates, which are then used as substrates for a pyrophosphorylase enzyme that couples them with a guanosine nucleotide. acs.orgnih.gov
A key enzyme in many of these syntheses is GDP-mannose pyrophosphorylase (GDP-Man PP), often sourced from organisms like Salmonella enterica. acs.orgnih.gov This enzyme has been shown to be promiscuous, accepting a variety of modified mannose 1-phosphate substrates. acs.orgnih.gov This allows for the creation of a toolbox of GDP-D-mannose analogs with modifications at different positions of the pyranose ring. For instance, researchers have successfully synthesized C6-modified analogs, including deuterated and one-carbon homologated versions, to study the GDP-d-mannose dehydrogenase (GMD) from Pseudomonas aeruginosa. acs.orgacs.org This enzyme is a critical component in the biosynthesis of alginate, a key factor in the persistence of bacterial biofilms in infections. digitellinc.com
Fluorinated sugar nucleotides are another important class of probes synthesized using this methodology. nih.gov By systematically replacing hydroxyl groups with fluorine, researchers can investigate the role of specific hydrogen bonding interactions in enzyme-substrate recognition. Chemoenzymatic strategies have enabled the synthesis of GDP-mannose analogs with fluorine at the C4 and C6 positions of the mannose ring, as well as within the guanosine nucleotide itself. nih.gov These probes are then used to study enzymes like GMD. nih.gov
The table below details various chemoenzymatic approaches used to synthesize GDP-D-mannose analogs for research.
| Target Analog(s) | Key Chemical Synthesis Step(s) | Enzyme Used | Purpose/Application |
| C6-modified GDP-d-Man (deuterated, homologated) | Chemical functionalization of mannose at C6 to introduce deuterium or a methyl group, followed by phosphorylation. acs.org | GDP-mannose pyrophosphorylase (Salmonella enterica) | To probe the structure-function of GDP-d-mannose dehydrogenase (GMD) from P. aeruginosa. acs.orgdigitellinc.com |
| Fluorinated GDP-mannose (C4-F, C6-F) | Synthesis of 4-deoxy-4-fluoro and 6-deoxy-6-fluoro mannose 1-phosphates. nih.gov | GDP-mannose pyrophosphorylase (Salmonella enterica) | To study GDP-mannose dehydrogenase (GMD) and probe carbohydrate-protein interactions. nih.gov |
| C6-amide GDP-d-Man derivative | Chemical synthesis to functionalize the pyranose ring and create a C6-amide mannose 1-phosphate. researchgate.net | GDP-mannose pyrophosphorylase (S. enterica) | Development of inhibitors for GDP-mannose dehydrogenase (GMD). researchgate.net |
| GDP-L-fucose and derivatives | Chemical synthesis of fucose analogs, followed by enzymatic phosphorylation and coupling to GDP. pnas.org | L-fucokinase/GDP-fucose pyrophosphorylase (FKP) (Bacteroides fragilis) | To produce fucosyl donor substrates for fucosyltransferases on a preparative scale. pnas.org |
These methodologies provide access to valuable molecular tools that would be difficult to obtain through purely chemical or biological means, enabling detailed mechanistic investigations of enzymes involved in critical biological pathways. acs.org
Applications in Biochemical and Glycobiology Research
Use as a Reference Standard in Glycan Studies
In the precise and demanding field of analytical chemistry, particularly in glycan analysis, GDP-D-mannose disodium salt serves as an essential reference standard. Its use is crucial for ensuring the accuracy, reliability, and reproducibility of various analytical methods employed in glycan studies and glycosylation assays . Researchers can utilize GDP-D-mannose to calibrate instrumentation and validate analytical techniques such as mass spectrometry and chromatography . This allows for the accurate characterization and quantification of glycan structures containing mannose residues, providing critical insights into their diversity and biological functions .
| Analytical Application | Purpose of GDP-D-Mannose | Relevant Techniques |
| Glycosylation Assays | Ensures precision and repeatability of the assay. | Chromatography, Mass Spectrometry |
| Glycan Structure Analysis | Facilitates accurate characterization and quantification. | NMR Spectroscopy, Mass Spectrometry |
| Instrument Calibration | Provides a known standard for instrument setup. | HPLC, Mass Spectrometers |
Reconstitution of Glycosylation Pathways In Vitro
GDP-D-mannose is a fundamental substrate for reconstituting glycosylation pathways in cell-free systems. Protein glycosylation is a critical process that influences protein folding, trafficking, and function. A significant area of research involves the in vitro assembly of lipid-linked oligosaccharides (LLOs), which are precursors for N-glycosylation in the endoplasmic reticulum (ER) nih.gov.
Researchers have successfully designed and implemented multi-enzyme cascades to synthesize and regenerate GDP-mannose from simpler precursors like mannose and polyphosphate nih.gov. This in vitro system can then be coupled with glycosyltransferases to build complex glycans. For instance, a synthetic enzyme cascade has been used to produce GDP-mannose, which was then immediately utilized by a mannosyltransferase (Alg1) to synthesize the initial mannosylated LLO intermediate, phytanyl-PP-(GlcNAc)2-Man1 nih.gov. This one-pot reaction demonstrates the feasibility of constructing ER-associated glycosylation pathways outside of a living cell, a significant challenge given the membrane-associated nature of many glycosyltransferases and the high cost of nucleotide sugars nih.gov.
Synthesis of Oligosaccharides and Glycoconjugates
As the primary mannosyl donor for mannosyltransferases, GDP-D-mannose is extensively used in the chemoenzymatic synthesis of a wide variety of oligosaccharides and glycoconjugates biosynth.com. These enzymes catalyze the transfer of mannose from GDP-D-mannose to an acceptor molecule, which can be another sugar, a lipid, or a protein, with high regio- and stereoselectivity biosynth.comnih.gov.
Key Synthesis Applications:
N-Glycan Precursors: GDP-D-mannose is the donor for the first five mannose residues added to the dolichol-P-P-GlcNAc2 precursor during the assembly of the core N-glycan structure in the ER biosynth.comnih.govreactome.org.
GPI Anchors: The biosynthesis of GPI anchors, which tether many proteins to the cell surface, involves multiple mannosylation steps that rely on GDP-D-mannose as the mannose donor nih.gov.
O-Mannosylation: This form of protein modification, crucial for the function of certain proteins in the brain and muscle, utilizes dolichol-phosphate-mannose, which is itself synthesized from GDP-D-mannose nih.gov.
Bacterial Polysaccharides: In many pathogenic bacteria, GDP-D-mannose is a precursor for the synthesis of unique sugars found in their lipopolysaccharides (LPS), such as D-rhamnose .
Biocatalytic Production of L-Sugars and Derivatives
GDP-D-mannose serves as a critical starting material for the biocatalytic production of rare L-sugars, which are valuable components of biologically active molecules like antibiotics and antiviral drugs nih.govnih.gov. L-sugars are of great interest to the pharmaceutical industry due to their enhanced metabolic stability and favorable toxicological profiles nih.govnih.gov.
A key enzyme in this process is GDP-mannose 3,5-epimerase (GM35E), which catalyzes the conversion of GDP-D-mannose into GDP-L-galactose and GDP-L-gulose nih.govnih.govacs.org. This enzymatic reaction provides a bridge between the abundant world of D-sugars and their rare L-counterparts, offering a pathway for their economic production nih.govnih.gov. Researchers have identified and characterized thermostable bacterial versions of this enzyme, making the process more suitable for industrial applications nih.gov. The biocatalytic production of GDP-D-mannose itself has been established, creating the potential for an integrated pathway from inexpensive substrates to high-value L-sugar products nih.gov.
| Enzyme | Substrate | Product(s) | Significance |
| GDP-mannose 3,5-epimerase (GM35E) | GDP-D-mannose | GDP-L-galactose, GDP-L-gulose | Forms a bridge between abundant D-sugars and rare L-sugars nih.govnih.gov. |
| GDP-mannose-4,6-dehydratase (GMD) | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | Intermediate in the synthesis of GDP-L-fucose and GDP-D-rhamnose researchgate.net. |
Metabolic Engineering for Enhanced Glycan Production
Metabolic engineering leverages GDP-D-mannose as a key precursor to produce valuable glycans and nucleotide sugars in microbial hosts. By introducing and overexpressing specific genes, scientists can redirect metabolic flux towards the synthesis of desired products.
A notable example is the production of GDP-L-fucose, a precursor for fucosylated oligosaccharides involved in various biological processes researchgate.net. Wild-type Corynebacterium glutamicum has been engineered to produce GDP-L-fucose from glucose and mannose. This was achieved by introducing genes from E. coli that encode GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase, the enzymes that convert GDP-D-mannose into GDP-L-fucose researchgate.net.
Further enhancements in production were achieved by co-expressing endogenous genes involved in the synthesis of GDP-D-mannose itself, namely phosphomannomutase (manB) and GTP-mannose-1-phosphate guanylyltransferase (manC) researchgate.net. This strategy highlights how manipulating the pathways leading to and from GDP-D-mannose can significantly increase the yield of complex, high-value glycans in engineered microorganisms researchgate.net.
Future Research Directions
Exploration of Novel Enzymatic Mechanisms and Pathways
The study of enzymes that utilize GDP-D-mannose as a substrate remains a fertile ground for discovery. Future research will likely focus on identifying and characterizing novel mannosyltransferases, epimerases, and other modifying enzymes. A key area of interest is the family of GDP-mannose 3,5-epimerases, which can convert GDP-D-mannose into other rare sugar nucleotides like GDP-L-galactose and GDP-L-gulose, highlighting the enzyme's potential for creating diverse sugar building blocks. wikipedia.org
Further investigation is needed to understand the full range of enzymatic transformations that GDP-D-mannose can undergo. For instance, its conversion is the initial step for the biosynthesis of GDP-L-fucose and is crucial for the production of ascorbic acid (Vitamin C) in plants. researchgate.netflybase.org Unraveling the intricate regulatory mechanisms that control the flux of GDP-D-mannose through these various competing pathways is a significant challenge. Future studies should aim to elucidate the allosteric regulation, substrate specificity, and kinetic properties of newly discovered enzymes in these pathways to build a comprehensive map of mannose metabolism.
Development of Advanced Analytical Tools
Progress in understanding the roles of GDP-D-mannose is intrinsically linked to the ability to detect and quantify it accurately within complex biological samples. While methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are currently used, there is a need for more sensitive and high-throughput analytical tools. researchgate.net Future research should focus on developing novel biosensors or advanced imaging techniques that can monitor the spatio-temporal dynamics of GDP-D-mannose pools within living cells.
Furthermore, improving techniques for the analysis of complex glycans derived from GDP-D-mannose is crucial. Integrating computational mass spectrometry with genome mining is an emerging approach that can help link biosynthetic gene clusters to the saccharide structures they produce, offering a powerful tool for discovering novel glycoconjugates. acs.org The development of refined methods for the quantitative determination of mannose and its derivatives in biological fluids will also be vital for both basic research and potential diagnostic applications. nih.govgoogle.com
Engineering of Biosynthetic Routes for Industrial Applications
The unique properties of rare sugars and their derivatives are of significant interest for applications in food science, medicine, and biotechnology. mdpi.comnih.govcaldic.com GDP-D-mannose is a key precursor for the biotechnological production of these valuable compounds. mdpi.com A major future direction is the metabolic engineering of microorganisms to create cellular factories for the synthesis of specific sugar nucleotides and oligosaccharides. biomaker.org
By introducing and optimizing heterologous biosynthetic pathways in robust industrial hosts like E. coli or yeast, it is possible to achieve high-yield production of compounds derived from GDP-D-mannose. mdpi.com This includes the synthesis of exopolysaccharides with specific techno-functional properties for use as food ingredients or the production of nucleotide sugars that are currently expensive or commercially unavailable. mdpi.combiomaker.org The creation of a synthetic biology "toolbox" of enzymes that can interconvert various sugar nucleotides will be a critical enabler for the custom design and manufacture of novel glycans and glycoconjugates. biomaker.org
Further Elucidation of Biological Roles in Diverse Organisms
GDP-D-mannose is fundamental to the viability and virulence of many pathogenic organisms, including bacteria, fungi, and parasites. In bacteria like Coxiella burnetii, it is a precursor for the biosynthesis of the lipopolysaccharide (LPS) O-antigen, a key determinant of the host immune response. plos.orgnih.gov In fungi, it is essential for cell wall integrity. researchgate.net In parasites like Leishmania, the pathways involving GDP-D-mannose are critical for the synthesis of glycoconjugates required for host-parasite interactions. nih.gov
Future research will continue to explore the specific roles of GDP-D-mannose-derived structures in pathogenesis and symbiosis. Understanding how different organisms utilize this precursor to build their unique glycomes can reveal new targets for antimicrobial therapies. For example, enzymes in the GDP-D-mannose biosynthetic pathway that are essential for a pathogen but absent in the host represent promising targets for drug development. Elucidating these organism-specific pathways will provide a deeper understanding of microbial physiology and open new avenues for combating infectious diseases.
Q & A
Q. What are the established methods for synthesizing and characterizing GDP-D-annose disodium in laboratory settings?
GDP-D-annose disodium synthesis typically involves enzymatic or chemical phosphorylation of D-mannose derivatives, followed by purification via ion-exchange chromatography. Characterization methods include nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Researchers should validate synthesis reproducibility using controlled reaction conditions (e.g., pH, temperature) and cross-reference spectral data with existing literature .
Q. How can researchers optimize experimental conditions for studying GDP-D-annose disodium’s role in glycosylation pathways?
Experimental optimization requires factorial design (e.g., varying substrate concentrations, enzyme kinetics, and cofactor availability) to isolate variables influencing glycosyltransferase activity. Pre-test and post-test control group designs (e.g., comparing wild-type vs. enzyme-deficient models) can clarify mechanistic roles . Data should be analyzed using multivariate regression to account for confounding factors like pH or ionic strength .
Q. What are the best practices for ensuring stability and storage of GDP-D-annose disodium in biochemical assays?
Stability studies should assess degradation under varying temperatures, light exposure, and buffer compositions. Lyophilization in inert atmospheres and storage at −80°C in anhydrous conditions are recommended. Regular HPLC or spectrophotometric assays (e.g., absorbance at 260 nm) monitor decomposition .
Advanced Research Questions
Q. How can contradictory data on GDP-D-annose disodium’s binding affinity to enzymes be resolved?
Contradictions often arise from methodological differences (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Researchers should perform cross-validation using multiple techniques and align experimental parameters (e.g., buffer ionic strength, temperature). Meta-analyses of published datasets, weighted by methodological rigor (e.g., sample size, controls), can identify consensus values .
Q. What advanced experimental designs are suitable for probing GDP-D-annose disodium’s role in multi-enzyme cascades?
Coupled enzyme assays with real-time monitoring (e.g., stopped-flow spectroscopy) or isotopic labeling (e.g., ¹³C tracing) can track metabolic flux. Quasi-experimental designs with staggered interventions (e.g., enzyme inhibitors) help dissect pathway dependencies. Computational modeling (e.g., kinetic Monte Carlo simulations) complements empirical data to predict system behavior .
Q. How can researchers integrate multi-omics data to elucidate GDP-D-annose disodium’s systemic impact in cellular models?
Multi-omics integration requires harmonizing transcriptomic, proteomic, and metabolomic datasets via bioinformatics pipelines (e.g., KEGG pathway enrichment). Latent variable analysis (e.g., partial least squares regression) identifies correlations between GDP-D-annose levels and glycosylation phenotypes. Ethical frameworks for data transparency and reproducibility must guide study design .
Methodological and Theoretical Frameworks
Q. What theoretical frameworks are critical for contextualizing GDP-D-annose disodium’s role in glycobiology?
Research should align with glycoconjugate biosynthesis theories (e.g., Leloir pathway dynamics) or metabolic control analysis. Conceptual models linking nucleotide-sugar availability to cellular signaling (e.g., mTOR pathways) provide testable hypotheses. Theory-driven experiments ensure findings contribute to broader biochemical paradigms .
Q. How should researchers address ethical and reproducibility challenges in GDP-D-annose disodium studies?
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., MetaboLights). Pre-register experimental protocols to mitigate bias. Transparent reporting of uncertainties (e.g., error margins in kinetic measurements) is essential for peer validation .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships involving GDP-D-annose disodium?
Nonlinear regression (e.g., Hill equation modeling) quantifies EC₅₀/IC₅₀ values. Bootstrap resampling evaluates confidence intervals for small datasets. Sensitivity analyses (e.g., Monte Carlo simulations) assess robustness against measurement noise .
Q. How can researchers balance technical detail and clarity when reporting GDP-D-annose disodium findings?
Structure manuscripts to highlight hypothesis-driven results, with raw data in appendices. Use standardized nomenclature (IUPAC) and avoid jargon without definitions. Visual abstracts summarizing key mechanisms enhance accessibility for interdisciplinary audiences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
